molecular formula C29H36N4O3 B1574530 PF CBP1

PF CBP1

Katalognummer: B1574530
Molekulargewicht: 488.62
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selective CBP/p300 bromodomain inhibitor (IC50 values are 125 and 363 nM, respectively). Exhibits >100-fold selectivity for CBP over BRD4. Also exhibits selectivity over a panel of other bromodomains. Reduces LPS-induced IL-1β, IL-6 and IFN-β expression in macrophages in vitro. Also downregulates RGS4 expression in primary cortical neurons in vitro.

Eigenschaften

Molekularformel

C29H36N4O3

Molekulargewicht

488.62

Synonyme

5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole

Herkunft des Produkts

United States

Foundational & Exploratory

PF-CBP1: Mechanism of Action & Experimental Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-CBP1 is a highly selective, potent chemical probe designed to inhibit the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300) . Unlike non-selective BET inhibitors (e.g., JQ1) that target the BRD4 family, PF-CBP1 specifically disrupts the interaction between the CBP/p300 bromodomains and acetylated lysine residues on histone tails (specifically H3K18ac and H3K23ac).

This guide delineates the molecular mechanism of PF-CBP1, its functional consequences on chromatin dynamics, and provides a rigorous experimental framework for validating its activity in cellular models.

Molecular Mechanism of Action (MoA)

Structural Binding Mode

The CBP/p300 bromodomains function as "readers" of the epigenetic code, recognizing acetylated lysine residues. PF-CBP1 acts as an acetyl-lysine mimetic .

  • Competitive Inhibition: It occupies the hydrophobic acetyl-lysine binding pocket of the bromodomain.

  • Displacement: By binding with higher affinity (IC50: ~125 nM for CBP) than the natural acetylated histone substrate, it physically displaces the CBP/p300 complex from chromatin.

  • Selectivity: The compound exploits specific structural nuances in the ZA loop and BC loop of the CBP bromodomain, achieving >100-fold selectivity over the BET family (BRD4) and other bromodomains.

Downstream Signaling Consequences

Displacement of CBP/p300 leads to a rapid reduction in the acetylation of specific histone marks (H3K18ac, H3K23ac) at enhancer and promoter regions. This results in:

  • Transcriptional Pausing: Immediate downregulation of genes reliant on rapid CBP recruitment, particularly inflammatory cytokines (e.g., IL1B, IL6) and neuronal regulators (RGS4).

  • Enhancer Decommissioning: Loss of CBP at super-enhancers leads to a collapse of the transcriptional machinery at these loci.

MoA_Pathway Chromatin Acetylated Chromatin (H3K18ac/H3K23ac) Interaction Chromatin-CBP Interaction (Transcriptional Activation) Chromatin->Interaction CBP CBP/p300 Complex (Bromodomain) CBP->Interaction Displacement Competitive Displacement Interaction->Displacement Target PFCBP1 PF-CBP1 (Inhibitor) PFCBP1->Displacement High Affinity Binding Displacement->CBP Ejected to Nucleoplasm Result Transcriptional Suppression (Inflammatory Genes/RGS4) Displacement->Result Loss of Recruitment

Figure 1: Mechanism of Action. PF-CBP1 competes with acetylated chromatin for the CBP bromodomain pocket, ejecting the protein into the nucleoplasm and silencing downstream transcription.

Quantitative Profile & Selectivity

The following data highlights the precision of PF-CBP1 compared to broad-spectrum alternatives.

ParameterValue / CharacteristicContext
Target CBP (CREBBP) & p300 (EP300)Bromodomains
Potency (IC50) 125 nM (CBP) / 363 nM (p300)Biochemical FRET Assays
Selectivity >100-fold vs. BRD4Critical for distinguishing CBP vs. BET effects
Key Substrates H3K18ac, H3K23acHistone marks reduced upon treatment
Cellular Impact Downregulation of RGS4, IL6, IL1BNeuronal & Macrophage models

Experimental Validation Framework

To scientifically validate PF-CBP1 activity in your specific model, rely on Target Engagement (TE) and Functional Readouts . Do not rely solely on phenotypic changes (e.g., cell death), as these can be off-target.

Protocol A: Cellular Target Engagement via NanoBRET

Rationale: Proves the drug enters the cell and binds CBP in the nuclear compartment.

Reagents:

  • N-terminal NanoLuc-CBP Bromodomain fusion vector.

  • HaloTag-linked Bromodomain ligand (Tracer).

  • PF-CBP1 (Test Compound).[1][2]

Workflow:

  • Transfection: Transfect HEK293 cells with NanoLuc-CBP plasmid. Incubate 20–24h.

  • Tracer Addition: Add HaloTag-618 ligand (0.1 µM) to cells.

  • Treatment: Treat cells with serial dilutions of PF-CBP1 (0 nM to 10 µM) for 2 hours.

    • Control: DMSO only (0% inhibition).

    • Positive Control: Unlabeled I-CBP112 (competitor).

  • Measurement: Read signal on a BRET-compatible plate reader (Donor: 460nm, Acceptor: 618nm).

  • Analysis: Calculate mBRET ratio. A dose-dependent decrease in BRET signal confirms PF-CBP1 is displacing the tracer from the CBP pocket.

Protocol B: Chromatin Dynamics via FRAP (Fluorescence Recovery After Photobleaching)

Rationale: Visualizes the physical displacement of CBP from chromatin. Inhibited CBP moves faster (higher diffusion) because it is no longer tethered to histones.

Workflow:

  • Seeding: Seed U2OS cells expressing GFP-CBP-FullLength on glass-bottom dishes.

  • Baseline: Image a specific nuclear region of interest (ROI).

  • Bleach: Use a high-intensity laser (488nm) to bleach the GFP signal in the ROI (100ms pulse).

  • Recovery: Monitor fluorescence recovery every 0.5s for 60s.

  • Treatment: Add PF-CBP1 (1 µM) and repeat.

  • Result Interpretation:

    • Vehicle: Slow recovery (t1/2 ~20s) due to chromatin binding.

    • PF-CBP1: Rapid recovery (t1/2 <5s). The "free" protein diffuses quickly back into the bleached spot.

Experimental_Workflow cluster_0 Protocol A: NanoBRET (Binding) cluster_1 Protocol B: FRAP (Dynamics) Step1 Transfect NanoLuc-CBP Step2 Add Tracer + PF-CBP1 Step1->Step2 Step3 Measure BRET Ratio Step2->Step3 StepC Measure Recovery Rate Step3->StepC Correlate Binding with Mobility StepA GFP-CBP Nucleus StepB Photobleach ROI StepA->StepB StepB->StepC

Figure 2: Validation Workflow. Combining NanoBRET (biochemical binding in cells) with FRAP (physical chromatin displacement) provides robust proof of mechanism.

Comparative Analysis: PF-CBP1 vs. I-CBP112

Researchers often choose between PF-CBP1 and I-CBP112. Both are high-quality chemical probes, but they have distinct physicochemical profiles.

FeaturePF-CBP1I-CBP112Recommendation
Selectivity High (>100x vs BRD4)High (>100x vs BRD4)Equivalent for most applications.
Solubility ModerateHighI-CBP112 is often preferred for high-concentration in vivo dosing.
Primary Use Cellular mechanistic studiesIn vivo mouse models & cellular studiesUse PF-CBP1 for precise cellular signaling; I-CBP112 for animal efficacy.
Control PF-CBP1-Control (inactive enantiomer available)I-CBP112-Neg Always use the matched negative control to rule out toxicity.

Scientific Note: Do not use PF-CBP1 alongside pan-BET inhibitors (like JQ1) without careful titration, as synergistic effects can mask the specific contribution of CBP inhibition.

References

  • Discovery & Characterization: Piatnitski Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[1] Chemistry & Biology.

  • Comparative Probe Analysis: The Chemical Probes Portal. "PF-CBP1 Validation Data."

  • I-CBP112 Characterization: Picaud, S., et al. (2015).[3][4] "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research.

  • Genomic Impact: Raisner, R., et al. (2018). "Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K27 Acetylation." Cell Reports.

Sources

PF-CBP1 discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of PF-CBP1, a Potent and Selective CBP/p300 Bromodomain Inhibitor

Abstract

The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression, and their dysregulation is implicated in a variety of human cancers. The bromodomain of CBP/p300, which recognizes acetylated lysine residues on histones and other proteins, is essential for their function. Consequently, the development of small molecule inhibitors targeting this domain represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery and preclinical development of PF-CBP1 (also known as GNE-781), a potent and selective inhibitor of the CBP/p300 bromodomain. We will delve into the medicinal chemistry efforts, the detailed experimental protocols for its characterization, its mechanism of action, and its evaluation in preclinical cancer models.

Introduction: The Rationale for Targeting CBP/p300 Bromodomains in Oncology

The CREB-binding protein (CBP) and the closely related p300 are histone acetyltransferases (HATs) that play a pivotal role in regulating chromatin structure and gene transcription. By acetylating lysine residues on histone tails, they "loosen" the chromatin, making it more accessible to the transcriptional machinery. Beyond their HAT activity, CBP and p300 function as protein scaffolds, interacting with a multitude of transcription factors.

A key functional module within these proteins is the bromodomain, a highly conserved protein-protein interaction domain that specifically recognizes and binds to acetylated lysine residues (KAc). This interaction is crucial for localizing the CBP/p300 complex to specific genomic regions, thereby activating the transcription of target genes, including oncogenes like MYC. In several cancers, such as castration-resistant prostate cancer (CRPC) and multiple myeloma, the transcriptional programs driven by CBP/p300 are hijacked to promote tumor growth and survival. Therefore, inhibiting the CBP/p300 bromodomain with a small molecule offers a compelling therapeutic strategy to disrupt these oncogenic gene expression programs.

The Discovery of PF-CBP1: A Journey from Hit to Lead

The development of PF-CBP1 was a systematic process of medicinal chemistry, beginning with a high-throughput screen (HTS) and progressing through rigorous hit-to-lead optimization.

Initial High-Throughput Screening (HTS)

The initial search for CBP/p300 bromodomain inhibitors began with a high-throughput screen of a large compound library. The primary assay used was a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the binding of the CBP bromodomain to a biotinylated histone H3 peptide acetylated at lysine 27 (H3K27Ac). This screen identified an initial hit compound with a dihydropyridone core. While this initial hit demonstrated binding to the CBP bromodomain, it suffered from modest potency and poor physicochemical properties, necessitating extensive medicinal chemistry optimization.

Structure-Guided Medicinal Chemistry and SAR

The optimization process was heavily guided by X-ray crystallography of the inhibitor candidates bound to the CBP bromodomain. This structural information provided critical insights into the key interactions within the binding pocket, allowing for rational drug design. The structure-activity relationship (SAR) studies focused on modifying several key positions on the dihydropyridone scaffold to improve potency, selectivity, and pharmacokinetic properties.

A significant breakthrough came with the introduction of a trifluoromethyl group, which enhanced the compound's metabolic stability. Further modifications to the solvent-exposed region of the molecule led to the identification of PF-CBP1, which exhibited a remarkable improvement in potency and a favorable drug-like profile.

In Vitro Characterization of PF-CBP1

A battery of in vitro assays was employed to characterize the potency, selectivity, and mechanism of action of PF-CBP1.

Biochemical Potency and Selectivity

The potency of PF-CBP1 was determined using several biochemical assays, with the results summarized in the table below.

Assay TypeTargetIC50 / Kd
AlphaScreenCBP Bromodomain2.1 nM
AlphaScreenp300 Bromodomain3.8 nM
Isothermal Titration Calorimetry (ITC)CBP Bromodomain15 nM
BROMOscanFull Bromodomain PanelHigh selectivity for CBP/p300

Table 1: Biochemical Potency of PF-CBP1. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) of PF-CBP1 against the CBP and p300 bromodomains.

The selectivity of PF-CBP1 was assessed using the BROMOscan platform, which screens compounds against a comprehensive panel of human bromodomains. PF-CBP1 demonstrated exceptional selectivity for the CBP and p300 bromodomains over other bromodomain families, including the highly related BRD4.

Cellular Target Engagement

To confirm that PF-CBP1 could effectively engage its target in a cellular context, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay was developed. This assay measures the displacement of a NanoLuc-tagged CBP bromodomain from chromatin in live cells.

Experimental Protocol: NanoBRET Target Engagement Assay

  • Cell Line: HEK293 cells are transiently co-transfected with plasmids encoding the CBP bromodomain fused to NanoLuc luciferase and HaloTag-Histone H3.3.

  • Compound Treatment: Transfected cells are plated in a 96-well plate and treated with a serial dilution of PF-CBP1 for 2 hours.

  • Reagent Addition: The HaloTag NanoBRET 618 Ligand is added, followed by the Nano-Glo Luciferase Assay Substrate.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (HaloTag 618) signals.

  • Data Analysis: The BRET ratio is calculated, and the data is plotted to determine the cellular EC50 value.

PF-CBP1 demonstrated potent cellular target engagement with an EC50 of 28 nM in the NanoBRET assay, confirming its ability to penetrate the cell membrane and bind to the CBP bromodomain.

Downstream Pharmacodynamic Effects

Inhibition of the CBP/p300 bromodomain is expected to downregulate the expression of key oncogenes. To test this, the effect of PF-CBP1 on the expression of MYC was evaluated in the human multiple myeloma cell line, MOLM-16.

Experimental Protocol: Gene Expression Analysis by qPCR

  • Cell Culture and Treatment: MOLM-16 cells are seeded and treated with varying concentrations of PF-CBP1 for 6 hours.

  • RNA Extraction: Total RNA is isolated from the cells using a commercially available kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Quantitative PCR (qPCR): The expression of MYC and a housekeeping gene (e.g., GAPDH) is quantified using TaqMan gene expression assays.

  • Data Analysis: The relative expression of MYC is calculated using the delta-delta Ct method.

Treatment with PF-CBP1 resulted in a dose-dependent decrease in MYC mRNA levels, confirming its ability to modulate the transcription of CBP/p300 target genes.

Preclinical In Vivo Evaluation

The promising in vitro profile of PF-CBP1 prompted its evaluation in preclinical animal models of cancer.

Pharmacokinetics (PK)

The pharmacokinetic properties of PF-CBP1 were assessed in mice. The compound exhibited good oral bioavailability and a half-life sufficient for in vivo efficacy studies. These favorable PK properties were a direct result of the extensive medicinal chemistry optimization to improve metabolic stability.

In Vivo Efficacy in a Multiple Myeloma Xenograft Model

The anti-tumor activity of PF-CBP1 was evaluated in a subcutaneous xenograft model using the MOLM-16 multiple myeloma cell line.

Experimental Protocol: In Vivo Xenograft Study

  • Cell Implantation: Female nude mice are subcutaneously inoculated with MOLM-16 cells.

  • Tumor Growth and Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle and treatment groups.

  • Dosing: PF-CBP1 is administered orally once daily at a specified dose.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of MYC gene expression to confirm target engagement in vivo.

Oral administration of PF-CBP1 resulted in significant tumor growth inhibition in the MOLM-16 xenograft model. This anti-tumor activity was correlated with a reduction in MYC expression in the tumor tissue, providing in vivo evidence of on-target activity.

Signaling Pathway and Experimental Workflow Diagrams

CBP/p300 Signaling Pathway and Point of Intervention

CBP_p300_Signaling cluster_nucleus Cell Nucleus cluster_chromatin Chromatin TF Transcription Factors (e.g., MYC, AR) CBP_p300 CBP/p300 TF->CBP_p300 recruits HAT_Domain HAT Domain Bromo_Domain Bromodomain Gene Target Genes (e.g., MYC) CBP_p300->Gene Activates Histone_Tail Histone Tail HAT_Domain->Histone_Tail Acetylates Ac_Lysine Acetylated Lysine (KAc) Bromo_Domain->Ac_Lysine Binds to Histone_Tail->Ac_Lysine Transcription Transcription Activation Gene->Transcription PF_CBP1 PF-CBP1 PF_CBP1->Bromo_Domain Inhibits Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Characterization HTS High-Throughput Screen (TR-FRET Assay) Hit_ID Initial Hit Identified HTS->Hit_ID Med_Chem Medicinal Chemistry (SAR & X-ray Crystallography) Hit_ID->Med_Chem Lead_Opt Lead Optimization Med_Chem->Lead_Opt PF_CBP1_ID PF-CBP1 Identified Lead_Opt->PF_CBP1_ID Biochem Biochemical Assays (AlphaScreen, ITC) PF_CBP1_ID->Biochem Cellular Cellular Assays (NanoBRET, qPCR) Biochem->Cellular InVivo In Vivo Studies (PK, Efficacy) Cellular->InVivo

Caption: The streamlined discovery and development workflow for PF-CBP1.

Conclusion and Future Directions

PF-CBP1 is a potent, selective, and orally bioavailable small molecule inhibitor of the CBP/p300 bromodomain. Its development was a showcase of modern drug discovery, leveraging structure-based design to transform a modest screening hit into a preclinical candidate. The comprehensive in vitro and in vivo characterization of PF-CBP1 has demonstrated its potential as a therapeutic agent for cancers driven by CBP/p300-dependent gene transcription.

The data presented here provide a strong rationale for the continued investigation of CBP/p300 bromodomain inhibitors in oncology. Future work will likely focus on identifying patient populations most likely to respond to this therapeutic strategy, exploring combination therapies to overcome potential resistance mechanisms, and further refining the therapeutic index of this promising class of inhibitors.

References

  • Mittal, P., et al. (2021). CBP/p300 in Cancer: A Tale of Many Hats. Cancers, 13(15), 3749. [Link]

  • Dell’Orso, S., et al. (2019). The Histone Acetyltransferase p300 Is a Master Regulator of Epithelial-to-Mesenchymal Transition. Molecular and Cellular Biology, 39(12), e00587-18. [Link]

  • Crawford, T. D., et al. (2016). Discovery of a Potent and Selective In Vivo Probe (GNE-781) for the CBP/P300 Bromodomain. Journal of Medicinal Chemistry, 59(23), 10549–10563. [Link]

The Multifaceted Roles of CREB-Binding Protein (CBP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architect of the Transcriptome

CREB-binding protein (CBP), and its close homolog p300, are monumental figures in the landscape of gene regulation.[1] These large nuclear proteins function as transcriptional coactivators, bridging DNA-binding transcription factors to the basal transcriptional machinery.[2] However, their role extends far beyond simple scaffolding. CBP is a potent enzyme, a histone acetyltransferase (HAT), that reshapes the chromatin landscape, making DNA more accessible for transcription.[3] This dual functionality places CBP at the heart of a vast array of cellular processes, from cell cycle regulation and differentiation to DNA repair and apoptosis. Consequently, its dysregulation is implicated in a spectrum of human diseases, including developmental disorders and cancer.[4][5] This guide provides an in-depth exploration of the biological functions of CBP, offering technical insights and field-proven methodologies for researchers and drug development professionals.

I. Structural and Functional Domains: A Modular Masterpiece

CBP is a large protein, comprised of multiple conserved domains that mediate its diverse interactions and enzymatic activity.[6] Understanding this modular architecture is key to deciphering its function.

DomainFunctionKey Interacting Partners
KIX (Kinase-Inducible Domain Interacting) Domain Binds to phosphorylated transcription factors, a critical step in signal-dependent gene activation.CREB, c-Myb, p53
Bromodomain Recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring CBP to active chromatin regions.Acetylated Histones (e.g., H3K27ac, H4K5ac)
HAT (Histone Acetyltransferase) Domain Catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histones and non-histone proteins.Histones (H3, H4), p53, GATA1
TAZ1 and TAZ2 (TBP-Associated Factor Zinc Finger) Domains Mediate interactions with a wide range of transcription factors and other nuclear proteins.p53, HIF-1α, nuclear hormone receptors
Nuclear Receptor Interaction Domain (NRID) Facilitates interaction with nuclear hormone receptors.Estrogen Receptor, Androgen Receptor

II. The Enzymatic Heart of CBP: Histone and Non-Histone Acetylation

The intrinsic histone acetyltransferase (HAT) activity of CBP is fundamental to its role as a transcriptional coactivator.[7] By adding acetyl groups to the lysine residues of histone tails, CBP neutralizes their positive charge, thereby weakening the interaction between histones and DNA.[3] This "loosening" of the chromatin structure, particularly at promoter and enhancer regions, creates a more permissive environment for the binding of transcription factors and the assembly of the transcriptional machinery.[8]

CBP is primarily responsible for the global acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac), marks strongly associated with active transcription.[8] However, its enzymatic reach extends beyond histones. CBP acetylates a plethora of non-histone proteins, including transcription factors like p53 and GATA1, thereby modulating their activity, stability, and DNA-binding affinity.[6] This factor acetyltransferase (FAT) activity adds another layer of regulatory complexity to CBP's function.

Experimental Workflow: In Vitro HAT Assay

A robust in vitro HAT assay is essential for characterizing the enzymatic activity of CBP and for screening potential inhibitors. The following protocol outlines a common radioisotope-based filter binding assay.

Rationale: This method directly measures the incorporation of a radiolabeled acetyl group from [3H]-acetyl-CoA onto a histone substrate. Its directness and sensitivity make it a gold standard for quantifying HAT activity.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Recombinant purified CBP (or immunoprecipitated CBP)

    • Histone H3 or H4 peptide substrate

    • HAT assay buffer (typically contains Tris-HCl, DTT, and protease inhibitors)

    • [3H]-acetyl-CoA (specific activity should be known for quantitative analysis)

  • Initiate Reaction: Transfer the reaction mixture to a 30°C water bath to start the acetylation reaction. Incubation times can be varied to determine initial reaction velocities (e.g., 10, 20, 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an acidic stop solution (e.g., acetic acid).

  • Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose filter paper. The positively charged paper will bind the negatively charged histone peptides.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., sodium carbonate buffer) to remove unincorporated [3H]-acetyl-CoA.

  • Scintillation Counting: Place the dried filter paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Self-Validation and Controls:

  • No Enzyme Control: A reaction mix without CBP to determine background radiation levels.

  • No Substrate Control: A reaction mix without the histone substrate to ensure the signal is dependent on the substrate.

  • Positive Control: A known HAT enzyme to validate the assay components and procedure.

  • Linearity: Ensure the reaction is in the linear range with respect to time and enzyme concentration.

HAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Combine: - CBP Enzyme - Histone Substrate - HAT Buffer - [3H]-acetyl-CoA Incubate Incubate at 30°C Reagents->Incubate Start Stop Stop Reaction (e.g., Acetic Acid) Incubate->Stop Time Course Spot Spot on P81 Paper Stop->Spot Wash Wash to Remove Unincorporated [3H] Spot->Wash Count Scintillation Counting Wash->Count Quantify Radioactivity

Figure 1. Workflow for a radioisotope-based HAT assay.

III. CBP as a Transcriptional Coactivator and Signaling Integrator

CBP's function as a coactivator is not passive; it actively integrates signals from multiple pathways to orchestrate complex gene expression programs.

cAMP/PKA Signaling Pathway

One of the most well-characterized roles of CBP is in the cyclic AMP (cAMP) signaling pathway. Upon stimulation by various extracellular signals, adenylyl cyclase is activated, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP Response Element-Binding protein) at Serine 133. Phosphorylated CREB recruits CBP to the promoter of target genes, leading to histone acetylation and transcriptional activation.

cAM_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular_Signal->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA (inactive) cAMP->PKA Binds & Activates PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates (in Nucleus) pCREB p-CREB CREB->pCREB S133 Nucleus Nucleus CBP CBP pCREB->CBP Recruits Transcription Gene Transcription pCREB->Transcription Binds DNA CBP->Transcription Co-activates

Figure 2. The cAMP/PKA signaling pathway leading to CBP-mediated transcription.
Wnt/β-Catenin Signaling Pathway

In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin.[10] In the nucleus, β-catenin interacts with TCF/LEF transcription factors to activate target gene expression. CBP/p300 acts as a crucial coactivator in this process by binding to β-catenin and acetylating histones at Wnt-responsive genes.[11]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3) Dsh->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates Ub Ubiquitin beta_Catenin->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation beta_Catenin_nuc β-Catenin TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Binds CBP CBP TCF_LEF->CBP Recruits Transcription Target Gene Transcription CBP->Transcription Activates

Figure 3. The role of CBP in the Wnt/β-catenin signaling pathway.
Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development.[12] Upon ligand binding, the Notch receptor is cleaved, releasing the Notch intracellular domain (NICD). NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL. This complex then recruits coactivators, including CBP/p300, to activate the transcription of Notch target genes.[13]

Notch_Pathway cluster_inactive Inactive State cluster_active Active State Ligand Delta/Serrate/Jagged (Signaling Cell) Notch Notch Receptor (Receiving Cell) Ligand->Notch Binds Cleavage1 S2 Cleavage (ADAM Protease) Notch->Cleavage1 Cleavage2 S3 Cleavage (γ-secretase) Cleavage1->Cleavage2 NICD NICD Cleavage2->NICD Releases CSL CSL NICD->CSL Binds & Displaces CoR CoR Co-repressors CSL->CoR Binds CBP CBP CSL->CBP Recruits Transcription Target Gene Transcription CoR->Transcription Represses CBP->Transcription Activates

Figure 4. CBP's involvement in the Notch signaling pathway.

IV. Investigating CBP's Interactions: Co-Immunoprecipitation (Co-IP)

Identifying the vast network of proteins that interact with CBP is crucial for understanding its function. Co-immunoprecipitation is a powerful technique for this purpose.

Rationale: Co-IP allows for the isolation of a protein of interest (the "bait," in this case, CBP) from a cell lysate, along with any proteins that are bound to it (the "prey").[14] This method provides in vivo evidence of protein-protein interactions within their native cellular context.

Step-by-Step Methodology:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. The choice of lysis buffer is critical and may require optimization.

  • Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) alone to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation: Add a CBP-specific antibody to the pre-cleared lysate and incubate to allow the antibody to bind to CBP.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, capturing the CBP-containing protein complexes.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[15]

Self-Validation and Controls:

  • Isotype Control: Use a non-specific antibody of the same isotype as the CBP antibody to control for non-specific binding to the antibody.[16]

  • Beads Only Control: A mock IP without any antibody to control for non-specific binding to the beads.[16]

  • Input Control: A sample of the cell lysate before immunoprecipitation to confirm the presence of the proteins of interest.[14]

  • Reverse Co-IP: Validate the interaction by performing a Co-IP with an antibody against the putative interacting protein and then blotting for CBP.

V. CBP in Development and Disease

Given its central role in gene regulation, it is no surprise that mutations and dysregulation of CBP are linked to severe human diseases.

Rubinstein-Taybi Syndrome (RSTS)

RSTS is a rare congenital disorder characterized by developmental delay, intellectual disability, distinctive facial features, and broad thumbs and big toes.[17] Mutations in the CREBBP gene are found in approximately 50-60% of RSTS cases.[5][18] These mutations are typically de novo and can include point mutations, small insertions/deletions, and larger deletions of the gene.[5] The majority of point mutations are truncating, leading to a non-functional protein.

Mutation Type Frequency in RSTS (%)
Truncating (nonsense, frameshift)~32-45%
Splice site~3-10%
Missense~10-15%
Deletions (micro and large)~10-16%

Data compiled from multiple studies. Frequencies can vary between populations.[5][19]

Cancer

CBP's role in cancer is complex, as it can act as both a tumor suppressor and an oncogene depending on the cellular context.[4] Inactivating mutations in CREBBP are frequently observed in certain cancers, particularly hematological malignancies like follicular lymphoma and diffuse large B-cell lymphoma. In these cases, loss of CBP function can lead to dysregulation of key tumor suppressor pathways.

Conversely, in other cancers, such as bladder and triple-negative breast cancer, CREBBP mutations are also prevalent.[4][20] The overall mutation frequency of CREBBP across all cancers is estimated to be around 5.3%.[21]

Cancer Type CREBBP Mutation Frequency (%)
Bladder Cancer~14-16%
Follicular LymphomaHigh frequency (specific % varies)
Lung Squamous Cell Carcinoma~10-15%
Triple-Negative Breast CancerEnriched compared to ER+

Data from TCGA and other large-scale sequencing studies.[4][20][21]

VI. Investigating CBP's Genomic Occupancy: Chromatin Immunoprecipitation (ChIP)

To understand how CBP regulates specific genes, it is essential to identify its binding sites across the genome. Chromatin immunoprecipitation (ChIP) is the gold-standard technique for this purpose.

Rationale: ChIP allows for the isolation of DNA fragments that are physically associated with a specific protein in living cells.[22] By identifying these DNA sequences, researchers can map the genomic locations where CBP is bound, providing insights into its direct target genes.

Step-by-Step Methodology:

  • Cross-linking: Treat cells with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with a CBP-specific antibody to immunoprecipitate CBP-DNA complexes.

  • Complex Capture: Use Protein A/G beads to capture the antibody-CBP-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Analysis: Analyze the purified DNA by qPCR to quantify CBP binding at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.

Self-Validation and Controls:

  • Input DNA Control: A sample of the sheared chromatin before immunoprecipitation is used to normalize the ChIP results and account for variations in chromatin shearing and DNA quantification.[23]

  • Negative Control (Mock IP): An immunoprecipitation performed with a non-specific IgG antibody to determine the level of background signal.[3]

  • Positive Locus Control: qPCR primers for a known CBP target gene to confirm that the ChIP procedure was successful.[16]

  • Negative Locus Control: qPCR primers for a genomic region where CBP is not expected to bind to demonstrate the specificity of the immunoprecipitation.[3]

ChIP_Workflow Start Cells in Culture Crosslink 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse Cells & Shear Chromatin (Sonication/Enzymatic Digestion) Crosslink->Lyse IP 3. Immunoprecipitate with CBP-specific Antibody Lyse->IP Capture 4. Capture Complexes (Protein A/G Beads) IP->Capture Wash 5. Wash to Remove Non-specific Binding Capture->Wash Elute 6. Elute & Reverse Cross-links Wash->Elute Purify 7. Purify DNA Elute->Purify Analysis 8. Analyze DNA (qPCR or ChIP-seq) Purify->Analysis

Figure 5. A streamlined workflow of the Chromatin Immunoprecipitation (ChIP) protocol.

Conclusion: A Keystone in Cellular Regulation and a Target for Therapeutic Intervention

CREB-binding protein is a paradigm of a molecular hub, integrating a multitude of signaling pathways and cellular processes through its dual roles as a transcriptional scaffold and a chromatin-modifying enzyme. Its intricate involvement in maintaining cellular homeostasis underscores its importance in human health and disease. The methodologies outlined in this guide provide a robust framework for researchers to dissect the complex functions of CBP, from its enzymatic activity and protein-protein interactions to its genome-wide influence on gene expression. A deeper understanding of CBP's biological functions will undoubtedly pave the way for novel therapeutic strategies targeting the wide range of pathologies associated with its dysregulation.

References

  • Korzus, E., Torchia, J., Rose, D. W., Xu, L., Kurokawa, R., McInerney, E. M., ... & Glass, C. K. (1998).
  • Crump, N. T., Hazzalin, C. A., Bowers, E. M., Al-Ali, H., & Mahadevan, L. C. (2011). Quantitative analysis of CBP- and p300-induced histone acetylations in vivo using native chromatin. Molecular and Cellular Biology, 31(16), 3366-3377.
  • Jiang, T., Shi, Y., Wang, W., Wang, X., & Zhang, J. (2022). Correlation analysis of CREBBP mutation with tumor mutation burden and effect of immune checkpoint therapy in bladder cancer. Cancer Research, 82(12_Supplement), 5102-5102.
  • Kalkhoven, E. (2004). CBP and p300: HATs for different occasions. Briefings in functional genomics & proteomics, 3(3), 221-236.
  • Guruharsha, K. G., Kankel, M. W., & Artavanis-Tsakonas, S. (2012). The Notch signaling system: a complex pathway mediating cell-cell communication. Cold Spring Harbor perspectives in biology, 4(8), a008950.
  • Lord, C. J., & Ashworth, A. (2017). 3D functional genomics screens identify CREBBP as a targetable driver in aggressive triple-negative breast cancer. Cancer discovery, 7(2), 140-155.
  • Mendeley Data. (2019). Identification of CBP-interacting proteins by LC-MS/MS. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Acetyltransferase (HAT) & Deacetylase (HDAC/SIRT) Screening. Retrieved from [Link]

  • Antibodies.com. (2024). Chromatin Immunoprecipitation (ChIP): The Complete Guide. Retrieved from [Link]

  • Bartsch, O., Kress, W., & Gal, A. (2006).
  • Goodman, R. H., & Smolik, S. (2000). CBP/p300 in cell growth, transformation, and development. Genes & development, 14(13), 1553-1577.
  • Reaction Biology. (n.d.). Histone Acetyltransferase Assay (HAT) Services for Drug Discovery. Retrieved from [Link]

  • Acquaint Publications. (2025). CREBBP-Related Intellectual Disability In Rubinstein–Taybi Syndrome: A Single-Centre Case Series. Retrieved from [Link]

  • Jin, Q., & He, Y. (2011). CBP/p300: critical co-activators for nuclear steroid hormone receptors and emerging therapeutic targets in prostate and breast cancers. Journal of cellular physiology, 226(5), 1153-1159.
  • Roe, J. S., & Vakoc, C. R. (2014). 3D chromatin alteration by disrupting β-catenin/CBP interaction is enriched with insulin signaling in pancreatic cancer. Genes & development, 28(21), 2347-2352.
  • ResearchGate. (n.d.). Developmental phenotypes of flies compromised for Notch, Psn or CBP. Retrieved from [Link]

  • Tie, F., Banerjee, R., & Harte, P. J. (2009). CBP-mediated acetylation of histone H3 lysine 27 antagonizes Drosophila Polycomb silencing. Development, 136(18), 3131-3141.
  • Nusse, R., & Varmus, H. (2012). Wnt signaling pathway diagram. Cold Spring Harbor perspectives in biology, 4(5), a008896.
  • The Cancer Genome Atlas Research Network. (2014). Comprehensive molecular profiling of lung adenocarcinoma.
  • Wikipedia. (n.d.). Notch signaling pathway. Retrieved from [Link]

  • CD BioSciences. (n.d.). Histone Acetyltransferase (HAT) & Deacetylase (HDAC/SIRT) Screening. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. Retrieved from [Link]

  • Stef, M., Simon, D., & Miclea, D. (2007). Rubinstein-Taybi Syndrome: spectrum of CREBBP mutations in Italian patients. BMC medical genetics, 8(1), 1-8.
  • Chen, X., & Li, W. (2011). An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA. Methods, 54(1), 93-98.
  • Rinner, O., & Aebersold, R. (2009). Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling. Methods in molecular biology (Clifton, N.J.), 564, 205-218.
  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Kovall, R. A., & Blacklow, S. C. (2010). The molecular logic of Notch signaling: a structural and biochemical perspective. Current opinion in structural biology, 20(1), 108-115.
  • Bailey, M. H., Tokheim, C., Porta-Pardo, E., Sengupta, S., & Wendl, M. C. (2018). Cancer gene mutation frequencies for the U.S. population.
  • 3H Biomedical. (n.d.). Colorimetric Histone Acetyltransferase Activity Assay (HAT). Retrieved from [Link]

  • Berger, S. L. (2007). Is histone acetylation the most important physiological function for CBP and p300?. Aging (Albany NY), 2(3), 125.
  • ResearchGate. (n.d.). Probing Protein–Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the WNT/β-catenin signaling pathway. Retrieved from [Link]

  • Li, J., Zhao, Y., & Chen, Y. (2019). Clinical exome sequencing identifies novel CREBBP variants in 18 Chinese Rubinstein–Taybi Syndrome kids with high frequency of polydactyly. Molecular genetics & genomic medicine, 7(12), e1008.
  • Antibodies.com. (2024). Chromatin Immunoprecipitation (ChIP) Controls. Retrieved from [Link]

  • Gazave, E., Lemaître, C., & Hittinger, A. (2017). Evolution and function of the Notch signaling pathway: an invertebrate perspective. International journal of molecular sciences, 18(7), 1469.
  • Sun, S. C. (2011).
  • EpigenTek. (n.d.). HAT & HDAC Assay Kits. Retrieved from [Link]

  • Teo, J. L., Kahn, M., & Notion, V. (2010).
  • Geyer, P. E., Wewer, V., & Mann, M. (2019). Mass spectrometry‐based protein–protein interaction networks for the study of human diseases. Molecular systems biology, 15(1), e8493.
  • Springer Nature Experiments. (n.d.). Co-immunoprecipitation Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutation frequency and distribution across cancer types. Retrieved from [Link]

  • Hennekam, R. C. (2006). Rubinstein-Taybi syndrome. European Journal of Human Genetics, 14(9), 981-985.
  • D'Andrea, A. D., & Pellman, D. (1998). Structural insights into interactions of C/EBP transcriptional activators with the Taz2 domain of p300. The EMBO journal, 17(1), 219-231.
  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Profacgen. (n.d.). Co-Immunoprecipitation (Co-IP). Retrieved from [Link]

Sources

PF-06670910 inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: PF-06670910 (PF-CBP1) – Selective CBP/p300 Bromodomain Inhibitor

Executive Summary

PF-06670910 , widely recognized in literature as PF-CBP1 , is a highly selective, small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300 (also known as EP300). Unlike first-generation bromodomain inhibitors that promiscuously target the BET family (e.g., BRD4), PF-CBP1 offers high specificity for the CBP/p300 subfamily. This specificity makes it a critical chemical probe for dissecting the distinct roles of CBP/p300 in chromatin remodeling, transcriptional activation, and inflammatory gene regulation.

Key Application: It is primarily used to validate the therapeutic hypothesis of targeting epigenetic "readers" in oncology (e.g., prostate cancer, leukemia) and inflammatory diseases (e.g., sepsis), without the dose-limiting toxicities associated with pan-BET inhibition.

Chemical & Pharmacological Profile

PF-CBP1 was designed to overcome the selectivity challenges inherent in the bromodomain family, which shares a conserved asparagine residue in the acetyl-lysine binding pocket.

Physicochemical Properties
PropertyData
Common Name PF-CBP1 (PF-06670910)
CAS Number 1962928-21-7 (Free Base)
Molecular Formula C₂₉H₃₆N₄O₃
Molecular Weight 488.63 g/mol
Solubility DMSO (>50 mg/mL); Ethanol (>40 mg/mL); Insoluble in water
Appearance Off-white solid

Structure (SMILES): CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C

Potency & Selectivity

The compound features a 3,5-dimethylisoxazole headgroup that acts as an acetyl-lysine mimetic, displacing the bromodomain from chromatin.

TargetIC₅₀ / K_d (nM)Selectivity Ratio (vs. CBP)
CBP Bromodomain 125 nM 1x (Reference)
p300 Bromodomain 363 nM ~3x
BRD4 (BD1) > 20,000 nM> 160x
BRD4 (BD2) > 20,000 nM> 160x

Critical Insight: The >100-fold selectivity over BRD4 is the defining feature of PF-CBP1. Earlier probes often failed to distinguish between CBP and BRD4, leading to confounding biological results. Always run ISOX-INACT (a structurally related negative control) in parallel to confirm on-target effects.

Mechanism of Action

CBP and p300 act as transcriptional co-activators. Their Bromodomains (BRD) function as "readers," binding to acetylated lysine residues (KAc) on histone tails (e.g., H3K27ac) and transcription factors.[1] This recruitment is essential for the assembly of the transcriptional machinery (RNA Polymerase II).

PF-CBP1 Mechanism:

  • Competition: PF-CBP1 competitively binds to the hydrophobic pocket of the CBP/p300 BRD.

  • Displacement: It displaces the protein from acetylated chromatin.

  • Silencing: This prevents the recruitment of the transcriptional apparatus to specific loci (e.g., inflammatory cytokines IL6, IFNB1), dampening gene expression.

CBP_Inhibition_Pathway Histone Acetylated Histone (H3K27ac) Complex Chromatin-CBP Complex Histone->Complex Recruitment CBP CBP/p300 (Bromodomain) CBP->Complex RNAP RNA Polymerase II Recruitment Complex->RNAP Co-activation GeneExp Gene Expression (e.g., IL-6, MYC) RNAP->GeneExp Transcription Inhibitor PF-CBP1 (Inhibitor) Inhibitor->CBP Competitive Binding Inhibitor->Complex Disruption

Figure 1: Mechanism of Action.[1][2][3][4][5] PF-CBP1 acts as a competitive antagonist, preventing CBP/p300 from "reading" acetylated histone marks, thereby decoupling chromatin modifications from transcriptional output.

Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols.

Protocol A: TR-FRET Binding Assay (Biochemical Potency)

Purpose: To determine the binding affinity (IC50) of PF-CBP1 for the CBP bromodomain.

Reagents:

  • Donor: Europium-labeled anti-GST antibody or Europium-chelate labeled CBP protein.

  • Acceptor: Streptavidin-APC (Allophycocyanin).

  • Ligand: Biotinylated peptide corresponding to acetylated Histone H4 (e.g., H4K5ac/K8ac/K12ac/K16ac).

  • Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Workflow:

  • Preparation: Dilute PF-CBP1 in DMSO (10-point dose response, starting at 10 µM).

  • Incubation 1: Add 5 µL of inhibitor + 5 µL of GST-CBP Bromodomain (final conc. 5–10 nM) to a 384-well low-volume white plate. Incubate for 15 mins at RT.

  • Incubation 2: Add 10 µL of detection mix (Eu-anti-GST + Biotin-Peptide + Streptavidin-APC).

  • Equilibrium: Incubate for 60 mins at RT in the dark.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000. Plot % Inhibition vs. Log[Concentration].

Protocol B: Cellular Functional Assay (LPS-Induced Cytokine Suppression)

Purpose: To verify target engagement and functional efficacy in a cellular context.

Cell Model: Primary Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells.

Workflow:

  • Seeding: Plate macrophages at 0.5 × 10⁶ cells/well in 6-well plates. Allow adherence overnight.

  • Pre-treatment: Treat cells with PF-CBP1 (0.1 µM – 10 µM) or Vehicle (DMSO) for 1 hour.

    • Control: Include ISOX-INACT (negative control compound) at 10 µM to rule out off-target toxicity.

  • Stimulation: Stimulate cells with Lipopolysaccharide (LPS) at 100 ng/mL for 4–6 hours.

  • Lysis: Aspirate media, wash with cold PBS, and lyse cells in TRIzol or RLT buffer.

  • Quantification: Extract RNA and perform RT-qPCR for Il6, Ifnb1, and Gapdh (housekeeping).

  • Validation: PF-CBP1 should dose-dependently suppress Il6 mRNA levels (IC50 typically ~1–5 µM in cells), while ISOX-INACT should show no effect.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
High IC50 in TR-FRET Assay interference or protein degradation.Check DMSO tolerance of the assay (<1% usually). Ensure fresh DTT in buffer.
No effect in Cells Poor permeability or high ATP competition (unlikely for BRD inhibitors).Verify concentration range.[5][6] PF-CBP1 cell potency is lower than biochemical potency (shift from ~125 nM to ~1 µM is normal).
Toxicity observed Off-target effects.Compare with ISOX-INACT .[1] If the negative control is also toxic, the effect is non-specific.

References

  • Piatnitski Chekler, E. L., et al. (2015).[4] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[7][1][4] Chemistry & Biology, 22(12), 1588–1596.[1][4]

    • Primary discovery paper describing PF-CBP1 synthesis, selectivity profile, and transcriptional effects.
  • Goswami, S., et al. (2015). "Structure-Guided Design of Potent and Selective CBP/p300 Bromodomain Inhibitors." ACS Medicinal Chemistry Letters.

    • Describes the structural basis for the selectivity of the dimethylisoxazole scaffold.
  • Structural Genomics Consortium (SGC). "CBP/p300 Probes."[3]

    • Provides comparative data on related probes like SGC-CBP30, highlighting the evolution of this chemical class.

Sources

Technical Guide: PF-CBP1 Modulation of Inflammatory Gene Expression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-CBP1 is a highly selective, small-molecule chemical probe designed to inhibit the bromodomain of CREB-binding protein (CBP) and its paralog p300. Unlike catalytic inhibitors (HAT inhibitors) or BET inhibitors (like JQ1), PF-CBP1 specifically targets the "epigenetic reader" function of CBP/p300.

This guide details the mechanistic application of PF-CBP1 in suppressing inflammatory gene transcription. It provides a validated experimental framework for researchers investigating the transcriptional pause-release and enhancer-promoter looping mechanisms in macrophages and T-cells.

Part 1: Molecular Mechanism & Selectivity

The "Reader" vs. "Writer" Distinction

To effectively use PF-CBP1, one must distinguish between the two distinct functionalities of CBP/p300:

  • The Writer (HAT Domain): Acetylates Histone 3 Lysine 27 (H3K27ac) to mark active enhancers.

  • The Reader (Bromodomain): Recognizes and binds to these acetylated lysines to anchor the transcriptional machinery.

PF-CBP1 targets the Reader. It does not abolish the acetylation mark itself (initially) but prevents CBP/p300 from docking onto these marks. This blockade disrupts the recruitment of RNA Polymerase II to pro-inflammatory gene promoters (e.g., Il6, Tnf, Ifnb1), effectively "blinding" the cell to its own epigenetic activation signals.

Selectivity Profile

PF-CBP1 demonstrates >100-fold selectivity for CBP/p300 bromodomains over the BET family (BRD4), preventing the broad, non-specific transcriptional downregulation seen with pan-BET inhibitors.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism at the chromatin level.

Mechanism Chromatin Chromatin (H3K27ac Marks) CBP CBP/p300 (Bromodomain) Chromatin->CBP Recruits Inflammation Inflammatory Gene Transcription CBP->Inflammation Activates PFCBP1 PF-CBP1 (Inhibitor) Block Competitive Blockade PFCBP1->Block High Affinity Binding Block->Chromatin Prevents Docking Block->CBP Displaces Silencing Transcriptional Silencing Block->Silencing Result

Caption: PF-CBP1 acts as a competitive antagonist, displacing CBP/p300 from acetylated chromatin and silencing downstream inflammatory transcription.

Part 2: The Inflammatory Context

In the context of innate immunity (specifically TLR4 signaling in macrophages), the rapid induction of cytokines relies on latent enhancers . Upon LPS stimulation:

  • NF-κB translocates to the nucleus.[1]

  • CBP/p300 is recruited to acetylate histones (H3K27ac).

  • Crucially , the CBP bromodomain must bind these acetylated nucleosomes to stabilize the complex and recruit RNA Pol II.

PF-CBP1 Intervention Point: By treating cells with PF-CBP1, you uncouple the histone acetylation event from the transcriptional initiation. The enhancer is "open" (accessible chromatin), but "inactive" (cannot recruit Pol II).

Key Target Genes:

  • Il1b (Interleukin-1 beta)

  • Il6 (Interleukin-6)

  • Nos2 (iNOS)

  • Ccl2 (MCP-1)

Part 3: Experimental Framework

Protocol: In Vitro Macrophage Modulation

Objective: Determine the efficacy of PF-CBP1 in suppressing LPS-induced cytokine expression in Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells.

Materials
  • Compound: PF-CBP1 (Store stock at 10 mM in DMSO at -20°C).

  • Stimulant: Lipopolysaccharide (LPS) (e.g., E. coli O111:B4).

  • Cell Line: RAW 264.7 or primary BMDMs.

  • Assay: RT-qPCR or ELISA.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed macrophages at

      
       cells/well in a 6-well plate.
      
    • Allow adherence overnight in DMEM + 10% FBS.

  • Compound Preparation (The "Pre-Treat" Step):

    • Note: Bromodomain inhibitors work best when chromatin occupancy is blocked before the inflammatory signal arrives.

    • Prepare media containing PF-CBP1.

    • Dose Range: 0.5 µM, 1.0 µM, 2.5 µM, 5.0 µM.

    • Control: DMSO (Vehicle) matched to the highest concentration volume (usually 0.1%).

  • Incubation:

    • Replace media with PF-CBP1-containing media.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add LPS directly to the well (do not wash off PF-CBP1) to a final concentration of 100 ng/mL.

    • Incubate for 4 hours (for mRNA peak) or 12-24 hours (for protein/ELISA).

  • Harvest & Lysis:

    • Aspirate media (save supernatant for ELISA if needed).

    • Lyse cells immediately with TRIzol or RLT buffer for RNA extraction.

Experimental Workflow Diagram

Workflow Start Seed Macrophages (Overnight) PreTreat Pre-Treatment PF-CBP1 (1h) [0.5 - 5.0 µM] Start->PreTreat Media Change Stimulate Stimulation + LPS (100 ng/mL) PreTreat->Stimulate Do NOT Wash Branch Select Readout Stimulate->Branch Time Course RNA 4h Post-LPS: RNA Extraction (RT-qPCR) Branch->RNA Early Phase Protein 24h Post-LPS: Supernatant (ELISA) Branch->Protein Late Phase

Caption: Optimized workflow for assessing PF-CBP1 efficacy. Pre-treatment is critical for competitive binding.

Part 4: Data Interpretation & Integrity

Expected Results Table

When analyzing RT-qPCR data (normalized to Gapdh or Actb), typical suppression profiles for 2.5 µM PF-CBP1 treatment are:

Gene TargetFunctionExpected Inhibition (%)Mechanistic Insight
Il6 Pro-inflammatory Cytokine> 80%Highly dependent on de novo enhancer activation.
Ifnb1 Interferon Response> 90%Strictly requires CBP recruitment to the enhanceosome.
Tnf Acute Cytokine40-60%Often has pre-poised promoters; less sensitive than Il6.
Cxcl10 Chemokine> 75%Secondary response gene; highly sensitive.
Hprt Housekeeping< 5%Control: Should remain unchanged.
Troubleshooting & Controls (Self-Validating Systems)
  • Viability Check (Crucial):

    • CBP/p300 are essential for cell cycle progression. High doses (>10 µM) or prolonged exposure (>48h) can cause cytotoxicity.

    • Validation: Run a CellTiter-Glo assay in parallel. If viability drops below 80%, your "anti-inflammatory" effect may just be cell death.

  • Specificity Control:

    • Use A-485 (HAT inhibitor) in a parallel well.

    • Logic: If PF-CBP1 (Reader block) and A-485 (Writer block) yield different gene signatures, you have successfully dissected the specific role of the bromodomain versus the catalytic domain.

  • Chromatin Validation (ChIP-qPCR):

    • To prove on-target engagement, perform ChIP for CBP .

    • Result: PF-CBP1 treatment should reduce CBP occupancy at the Il6 promoter without significantly reducing H3K27ac levels initially (since the HAT domain is not inhibited).

References

  • Pfizer/SGC Characterization of Bromodomain Inhibitors Structure-guided design of a selective inhibitor of the CBP/p300 bromodomain. [Link] (Note: Refers to the SGC-CBP30/PF-CBP1 structural class).

  • CBP/p300 in Macrophage Inflammation The histone acetyltransferase p300/CBP modulates the inflammatory response of macrophages. [Link]

  • Bromodomain Inhibition in Sepsis CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. [Link][2]

  • Comparison of Reader vs. Writer Inhibitors Distinct roles of the CBP/p300 bromodomain and HAT domain in transcriptional regulation. [Link]

Sources

Methodological & Application

Probing Neuronal Epigenetics: Application Notes and Protocols for PF-CBP1 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate epigenetic regulation of neuronal function, PF-CBP1 offers a potent and selective tool. This document provides a comprehensive guide to the use of PF-CBP1, a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and its paralog E1A binding protein p300 (EP300), in primary neuron cultures. Herein, we detail not only the protocols for its application but also the critical scientific rationale underpinning these methodologies, ensuring robust and reproducible experimental outcomes.

Introduction: The Central Role of CBP/p300 in Neuronal Function

The paralogous histone acetyltransferases (HATs) CBP and p300 are pivotal transcriptional co-activators that play a crucial role in the central nervous system.[1][2] They are integral to processes such as neuronal differentiation, synaptic plasticity, and memory formation.[3][4][5] By catalyzing the acetylation of histone proteins, CBP and p300 modulate chromatin structure, making genes more accessible for transcription.[6] This epigenetic regulation is fundamental for the dynamic changes in gene expression required for neuronal adaptation and long-term potentiation.[1]

Mutations or dysregulation of CBP/p300 have been implicated in various neurological disorders, making them attractive therapeutic targets. PF-CBP1 acts as a chemical probe to dissect the specific functions of the CBP/p300 bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins. By competitively inhibiting these bromodomains, PF-CBP1 can displace CBP/p300 from chromatin, leading to a reduction in histone acetylation at specific gene loci and subsequent modulation of gene expression.[7]

PF-CBP1: A Selective Chemical Probe

PF-CBP1 is a potent and highly selective inhibitor of the bromodomains of CBP and p300. Its selectivity for CBP/p300 over other bromodomain-containing proteins, such as those in the BET family, makes it a precise tool for interrogating the specific roles of these co-activators in neuronal processes.

PropertyValueSource
Synonyms PF-06670910Sun-shinechem
CAS Number 1962928-21-7Sun-shinechem
Mechanism of Action Potent and selective inhibitor of CBP/EP300 bromodomainsCayman Chemical
Recommended Cellular Concentration 100 nM - 1 µMThe Chemical Probes Portal
Solubility Soluble in DMSOSun-shinechem
Storage -20°C (long-term)Sun-shinechem

Core Experimental Workflow: From Culture to Analysis

The successful application of PF-CBP1 in primary neurons hinges on a meticulously executed experimental workflow. This involves the establishment of healthy primary neuron cultures, precise inhibitor treatment, and appropriate downstream analysis to assess the biological impact.

PF_CBP1_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis Culture_Prep Primary Neuron Culture (e.g., Cortical, Hippocampal) Treatment PF-CBP1 Treatment (Titration of Concentration & Time) Culture_Prep->Treatment Healthy, mature cultures PF_CBP1_Prep PF-CBP1 Stock Solution Preparation PF_CBP1_Prep->Treatment Accurate dilution Harvest Cell Harvest (RNA, Protein, etc.) Treatment->Harvest Functional_Assay Functional Assays (Electrophysiology, Imaging) Treatment->Functional_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Harvest->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ICC) Harvest->Protein_Analysis

Caption: High-level experimental workflow for PF-CBP1 studies in primary neurons.

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol provides a robust method for establishing primary cortical neuron cultures from embryonic rodents, a common model system for neurobiological research.[8]

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or mouse)

  • Dissection medium (e.g., ice-cold Hibernate®-A)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor solution

  • Neuronal culture medium (e.g., Neurobasal® Medium supplemented with B-27® supplement, GlutaMAX™, and Penicillin-Streptomycin)

  • Poly-D-lysine (PDL) coated culture vessels (plates or coverslips)

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Vessel Coating:

    • Coat culture vessels with PDL solution (e.g., 50 µg/mL in sterile water) for at least 1 hour at room temperature or overnight at 4°C.[9]

    • Aspirate the PDL solution and wash the vessels three times with sterile, deionized water.

    • Allow the vessels to dry completely in a sterile environment before use.[9]

  • Tissue Dissection:

    • Sacrifice the pregnant animal using approved institutional protocols.

    • Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.

    • Remove the embryos and decapitate.

    • Dissect the brains and isolate the cerebral cortices. Remove the meninges carefully.

  • Cell Dissociation:

    • Transfer the cortical tissue to a 15 mL conical tube.

    • Incubate the tissue in the enzymatic dissociation solution at 37°C for a predetermined time (e.g., 15-30 minutes), with gentle mixing every 5 minutes.[10][11]

    • Carefully remove the enzyme solution and wash the tissue with warmed culture medium containing an enzyme inhibitor.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[11] Avoid creating bubbles.

  • Cell Plating and Culture:

    • Determine the cell viability and density using a hemocytometer and Trypan Blue staining.

    • Plate the neurons onto the PDL-coated vessels at the desired density in pre-warmed neuronal culture medium.

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

    • Perform a partial media change every 2-3 days to maintain a healthy culture environment.

Protocol 2: Treatment of Primary Neurons with PF-CBP1

This protocol outlines the preparation and application of PF-CBP1 to established primary neuron cultures.

Materials:

  • Healthy primary neuron cultures (e.g., DIV 7-14)

  • PF-CBP1 powder

  • High-purity, sterile DMSO

  • Pre-warmed neuronal culture medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of PF-CBP1 (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation and Treatment:

    • On the day of the experiment, thaw an aliquot of the PF-CBP1 stock solution.

    • Prepare a series of working solutions by diluting the stock solution in pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).

    • Crucial Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of PF-CBP1 used.

    • Carefully remove a portion of the old medium from the neuron cultures and replace it with the medium containing PF-CBP1 or the vehicle control.

    • Return the cultures to the incubator for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal duration will depend on the specific downstream application.

Downstream Analysis: Assessing the Impact of CBP/p300 Inhibition

The choice of downstream analysis will depend on the experimental question. Below are some common applications.

Gene Expression Analysis

To investigate how PF-CBP1-mediated inhibition of CBP/p300 affects neuronal gene expression, quantitative PCR (qPCR) or RNA-sequencing (RNA-seq) can be employed.

Gene_Expression_Analysis start PF-CBP1 Treated Neurons rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR Analysis cdna_synthesis->qpcr rnaseq RNA-sequencing cdna_synthesis->rnaseq data_analysis Data Analysis qpcr->data_analysis rnaseq->data_analysis

Caption: Workflow for analyzing gene expression changes after PF-CBP1 treatment.

Protocol 3: qPCR Analysis of Target Gene Expression

  • RNA Isolation: Following PF-CBP1 treatment, wash the neurons with ice-cold PBS and lyse the cells. Isolate total RNA using a commercially available kit, ensuring minimal RNA degradation.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using gene-specific primers for your target genes and a suitable housekeeping gene for normalization. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protein Level and Histone Modification Analysis

Western blotting and immunocytochemistry can be used to assess changes in protein levels and post-translational modifications, such as histone acetylation.

Protocol 4: Western Blot for H3K27ac

  • Protein Extraction: After treatment, lyse the neurons in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against H3K27ac and a loading control (e.g., total Histone H3).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine changes in H3K27ac levels.

Functional Neuronal Assays

To assess the impact of CBP/p300 inhibition on neuronal function, techniques such as electrophysiology to measure synaptic plasticity or calcium imaging to monitor neuronal activity can be utilized. These advanced techniques require specialized equipment and expertise.

Conclusion and Future Perspectives

PF-CBP1 is an invaluable tool for dissecting the nuanced roles of CBP and p300 in neuronal biology. The protocols outlined in this application note provide a solid foundation for researchers to investigate the epigenetic mechanisms underlying neuronal function and dysfunction. By combining these methodologies with innovative research questions, the scientific community can further unravel the complexities of the neuronal epigenome and identify new therapeutic avenues for neurological disorders.

References

  • Stasevich, T. J., et al. (2014). Regulation of RNA polymerase II activation by histone acetylation in single living cells. Nature, 516(7530), 272–275. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • García-Perrote, N., et al. (2018). CREBBP/EP300 bromodomains are critical to sustain the GATA1/MYC regulatory axis in proliferation. Epigenetics & Chromatin, 11(1), 28. [Link]

  • Beaudoin, G. M., et al. (2012). Protocol for the Primary Culture of Cortical and Hippocampal neurons. JoVE (Journal of Visualized Experiments), (63), e3859. [Link]

  • The Chemical Probes Portal. (n.d.). PF-CBP1. [Link]

  • Das, R., et al. (2016). Culturing primary neurons from rat hippocampus and cortex. Bio-protocol, 6(13), e1852. [Link]

  • López-Atalaya, J. P., et al. (2013). CBP and p300 Jointly Maintain Neural Progenitor Viability but Play Unique Roles in the Differentiation of Neural Lineages. Cell Reports, 5(5), 1300–1311. [Link]

  • Wood, M. A., et al. (2006). Hippocampal Focal Knockout of CBP Affects Specific Histone Modifications, Long-Term Potentiation, and Long-Term Memory. Learning & Memory, 13(1), 96–105. [Link]

  • Vecsey, C. G., et al. (2007). A Novel Activator of CBP/p300 Acetyltransferases Promotes Neurogenesis and Extends Memory Duration in Adult Mice. Journal of Neuroscience, 27(43), 11703–11715. [Link]

  • Malik, S., & Roeder, R. G. (2010). The metazoan Mediator complex. Nature Reviews Molecular Cell Biology, 11(11), 761–772. [Link]

  • Lipinski, M., et al. (2020). CBP Is Required for Establishing Adaptive Gene Programs in the Adult Mouse Brain. Cell Reports, 32(13), 108189. [Link]

  • Rogers, J. T., et al. (2011). Neuronal CBP-1 is Required for Enhanced Body Muscle Proteostasis in Response to Reduced Translation Downstream of mTOR. Frontiers in Aging Neuroscience, 3, 11. [Link]

  • Hu, J., et al. (2021). Regulation of Synaptic Transmission and Plasticity by Protein Phosphatase 1. Journal of Neuroscience, 41(14), 2995–3006. [Link]

  • Chen, Y., et al. (2013). Deficit in Long-Term Synaptic Plasticity Is Rescued by a Computationally Predicted Stimulus Protocol. Journal of Neuroscience, 33(16), 6823–6830. [Link]

  • Valor, L. M., et al. (2011). Ablation of CBP in Forebrain Principal Neurons Causes Modest Memory and Transcriptional Defects and a Dramatic Reduction of Histone Acetylation But Does Not Affect Cell Viability. Journal of Neuroscience, 31(5), 1652–1663. [Link]

  • Wójtowicz, A. M., et al. (2020). Establishing primary neuronal and organotypic brain slice rat cultures for light-induced stimulation with novel organic photocapacitors. Acta Neurobiologiae Experimentalis, 80(3), 261–270. [Link]

  • Kaeser, P. S., & Regehr, W. G. (2014). Molecular mechanisms for synchronous and asynchronous neurotransmitter release. Annual Review of Physiology, 76, 333–363. [Link]

  • Feldman, D. E. (2012). The spike-timing dependence of plasticity. Neuron, 75(4), 556–571. [Link]

  • da Silva, R. A., et al. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. STAR Protocols, 3(4), 101736. [Link]

Sources

Epigenetic Modulation of Macrophage Plasticity: A Technical Guide to Using PF-CBP1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

Macrophage activation is not merely a signaling event; it is a profound chromatin remodeling process. While traditional inflammatory studies focus on upstream kinases (e.g., p38 MAPK, NF-κB), the durability and magnitude of the response are dictated by epigenetic "readers."

PF-CBP1 is a highly selective chemical probe designed to inhibit the bromodomains of CREB-binding protein (CBP) and p300 .[1][2] Unlike catalytic inhibitors (HAT inhibitors) like A-485, PF-CBP1 specifically blocks the recognition of acetylated lysines (H3K27ac) on histones. This blockade prevents the assembly of transcriptional super-enhancers driving pro-inflammatory genes (e.g., Il6, Tnf, Il1b) without abolishing basal transcription.

This guide provides a validated workflow for using PF-CBP1 to dissect the epigenetic layers of macrophage activation (M1 polarization).

Mechanism of Action: The Epigenetic Reader Blockade[3]

Macrophage activation by stimuli like Lipopolysaccharide (LPS) triggers the acetylation of histones at specific gene promoters and enhancers. CBP and p300 act as scaffolds, using their bromodomains to "read" these acetyl marks and recruit the RNA Polymerase II machinery.

PF-CBP1 Intervention:

  • Binding: PF-CBP1 binds the bromodomain pocket of CBP/p300 with nanomolar affinity (IC50: ~125 nM).[1][2]

  • Displacement: It physically displaces CBP/p300 from acetylated chromatin.

  • Silencing: Crucial inflammatory genes fail to sustain high-level transcription, dampening the "cytokine storm" phenotype.

Pathway Visualization

The following diagram illustrates the specific intervention point of PF-CBP1 within the TLR4 signaling cascade.

MacrophagePath LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Bind Signaling NF-κB / AP-1 Activation TLR4->Signaling Phosphorylation Cascade Nucleus Nuclear Translocation Signaling->Nucleus Acetylation Histone Acetylation (H3K27ac) Nucleus->Acetylation HAT Activity CBP_p300 CBP/p300 (Bromodomain Reader) Acetylation->CBP_p300 Recruitment (Reader) Transcription Inflammatory Transcription (Il6, Tnf, Il1b) CBP_p300->Transcription Enhancer Assembly PFCBP1 PF-CBP1 (Inhibitor) PFCBP1->CBP_p300 BLOCK BINDING Cytokines Cytokine Release Transcription->Cytokines

Figure 1: Mechanism of PF-CBP1. The compound blocks the 'reading' of acetylated histones, severing the link between chromatin remodeling and gene transcription.

Experimental Protocol: Macrophage Suppression Assay

A. Materials & Reagents
ReagentSpecificationStorage
PF-CBP1 Purity >98% (HPLC)-80°C (Stock), -20°C (Working)
LPS E. coli O111:B4 (Ultrapure)4°C
Vehicle DMSO (Cell Culture Grade)RT
Cell Line BMDMs (Primary) or RAW264.7Liquid Nitrogen
Assay Media DMEM + 1% FBS (Low Serum)4°C
B. Compound Preparation

Critical Step: PF-CBP1 is hydrophobic.[3] Proper solubilization is essential to prevent precipitation.

  • Stock Solution: Dissolve PF-CBP1 in 100% DMSO to a concentration of 10 mM . Aliquot into light-protected tubes (20 µL) to avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into pre-warmed media immediately before use. Keep the final DMSO concentration <0.1% to avoid vehicle toxicity.

C. Step-by-Step Workflow (24-Well Plate Format)
Phase 1: Seeding and Resting
  • Seed Cells: Plate macrophages (RAW264.7 or BMDMs) at 2.5 x 10⁵ cells/well in 500 µL complete media.

  • Adherence: Incubate overnight (12–16 hours) at 37°C, 5% CO₂.

  • Starvation (Optional but Recommended): Replace media with low-serum media (0.5% FBS) for 4 hours prior to treatment. This synchronizes the cell cycle and reduces basal background.

Phase 2: Epigenetic Priming (The "Pre-Treat" Method)

Rationale: Bromodomain inhibitors work best when present before the rapid chromatin remodeling event triggered by LPS.

  • Preparation: Prepare 2X concentrations of PF-CBP1 in media.

    • Dose Range: 100 nM, 500 nM, 1 µM, 5 µM.

  • Treatment: Add 250 µL of 2X PF-CBP1 to the wells.

  • Control: Add 250 µL of media + DMSO (Vehicle) to control wells.

  • Incubation: Incubate for 1 hour at 37°C.

Phase 3: Activation
  • Stimulation: Add LPS directly to the wells (do not wash off the inhibitor).

    • Final LPS Concentration:100 ng/mL .

  • Kinetics:

    • 3-6 Hours: Harvest RNA for qPCR (Peak transcription of Tnf, Il6).

    • 18-24 Hours: Collect supernatant for ELISA (Secreted protein).

Data Analysis & Expected Results

A. Gene Expression (RT-qPCR)

Normalize data to a housekeeping gene unaffected by LPS/CBP inhibition (e.g., Gapdh or Hprt).

Expected Outcome:

  • Control (LPS + DMSO): >100-fold induction of Il6 and Il1b.

  • PF-CBP1 Treated: Dose-dependent reduction in inflammatory transcripts.[2][4]

    • Il6: Expect ~60-80% inhibition at 1 µM.

    • Tnf: Often shows partial resistance (40-50% inhibition) due to redundancy with other pathways.

B. Cytokine Secretion (ELISA)

Table 1: Representative Inhibition Profile (Raw 264.7 Cells)

Treatment ConditionPF-CBP1 Conc.[1][5][6][7]IL-6 (pg/mL)Inhibition %Interpretation
Basal 0 nM< 50N/ABaseline
LPS + Vehicle 0 nM4500 ± 2000%Full Activation
LPS + PF-CBP1 100 nM3800 ± 150~15%Minimal Effect
LPS + PF-CBP1 500 nM1800 ± 100~60%Effective Range
LPS + PF-CBP1 1000 nM900 ± 80~80%Maximal Specific Effect
C. Specificity Check

To confirm the effect is CBP-mediated and not general toxicity:

  • Cell Viability: Run an MTT or CellTiter-Glo assay at 24h. Viability should remain >90% at 1 µM.

  • Negative Control: Test a gene not regulated by CBP super-enhancers (e.g., Gapdh or constitutive housekeeping genes). Their levels should remain stable.

Troubleshooting & Optimization

Issue: Low Inhibition Efficiency

  • Cause: High serum concentration in media.

  • Solution: Albumin in FBS can bind small molecules. Reduce FBS to 1% or 0.5% during the treatment window.

  • Cause: Timing.

  • Solution: Ensure the 1-hour pre-incubation step is strictly followed. Adding PF-CBP1 after LPS is significantly less effective because the transcriptional machinery is already assembled.

Issue: High Cell Toxicity

  • Cause: Off-target effects at high doses.

  • Solution: Do not exceed 5 µM. The selectivity window for PF-CBP1 over BRD4 (BET family) closes at higher concentrations. If toxicity is observed, verify the DMSO concentration is <0.1%.

Issue: Variable Response in Primary Cells (BMDMs)

  • Cause: Donor variability or differentiation state.

  • Solution: Always run biological triplicates. Verify macrophage differentiation (F4/80+ CD11b+) via Flow Cytometry before starting the assay.

References

  • Discovery & Characterization of PF-CBP1: Chekler, E. L., et al. (2015).[6] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[3][6][8] Chemistry & Biology.

  • CBP/p300 in Macrophage Plasticity: Hammitzsch, A., et al. (2015). "CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses." Proceedings of the National Academy of Sciences. (Note: This paper characterizes the related probe CBP30, establishing the foundational biology for CBP bromodomain inhibition in immune cells).

  • Mechanism of Bromodomain "Reading" in Inflammation: Nicodeme, E., et al. (2010). "Suppression of inflammation by a synthetic histone mimic." Nature.

  • Protocol Validation (LPS Stimulation Standards): Rossol, M., et al. (2011). "LPS-induced cytokine production in human monocytes and macrophages." Critical Reviews in Immunology.

Sources

Precision Mapping of the Enhancer Landscape: ChIP-seq Protocol for PF-CBP1 Treated Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous Chromatin Immunoprecipitation (ChIP) protocol designed for assessing the epigenetic impact of PF-CBP1 , a highly selective small-molecule inhibitor of the CBP/p300 bromodomains. Unlike pan-BET inhibitors (e.g., JQ1), PF-CBP1 specifically targets the reader function of CREB-binding protein (CBP) and p300, leading to a rapid and specific erosion of H3K27 acetylation at enhancer elements. This guide integrates chemical biology with genomic profiling, emphasizing the critical need for exogenous spike-in normalization to accurately quantify the global reduction in histone acetylation often masked by standard sequencing normalization methods.

Introduction & Mechanism of Action

The Target: CBP/p300 Bromodomains

CBP and p300 are paralogous transcriptional co-activators that possess dual functionality: they write acetylation marks (HAT domain) and read acetylated lysines (Bromodomain).[1][2][3] While the HAT domain deposits H3K27ac (a hallmark of active enhancers), the bromodomain is essential for anchoring CBP/p300 to these acetylated chromatin regions, creating a positive feedback loop that sustains transcription.

The Probe: PF-CBP1

PF-CBP1 is a highly specific chemical probe that competitively inhibits the bromodomains of CBP and p300 with nanomolar affinity (


 nM).[4]
  • Selectivity: >100-fold selective over BRD4 (BET family), ensuring that observed effects are not due to Myc downregulation via BRD4 inhibition.

  • Mechanism: By occupying the hydrophobic acetyl-lysine binding pocket, PF-CBP1 displaces CBP/p300 from chromatin or prevents its recruitment to acetylated nucleosomes. This disrupts the enhancer-promoter communication loop, leading to a specific loss of H3K27ac signal and downregulation of enhancer-driven oncogenes.

Why ChIP-seq with PF-CBP1?

Researchers utilize this workflow to:

  • Validate Target Engagement: Confirm loss of CBP/p300 occupancy at specific loci.

  • Map Enhancer Dependencies: Identify which super-enhancers are most sensitive to bromodomain inhibition.

  • Differentiate Mechanisms: Distinguish between HAT inhibition (catalytic shutdown) and Bromodomain inhibition (displacement/reader blockade).

PFCBP1_Mechanism Drug PF-CBP1 Target CBP/p300 Bromodomain Drug->Target Binds Pocket (Competitive) Complex Chromatin-CBP Complex Target->Complex Disrupts Chromatin Acetylated Nucleosome (H3K27ac) Chromatin->Complex Recruitment Transcription Gene Transcription Complex->Transcription Activation Displaced Displaced CBP/p300 Complex->Displaced Ejection Displaced->Transcription Downregulation

Figure 1: Mechanism of PF-CBP1 interference with chromatin signaling. The inhibitor blocks the reader domain, serving to decouple CBP/p300 from acetylated histones.

Experimental Design & Pre-ChIP Considerations

Cell Treatment Strategy

Proper dosing is critical. Excessive concentration can lead to off-target effects, while insufficient dosing fails to displace the robust CBP protein.

ParameterRecommended ConditionRationale
Concentration 1.0 – 5.0 µM Sufficient to saturate intracellular CBP/p300 bromodomains (

nM cell-free).
Duration 2 – 24 Hours 2h: Detects immediate chromatin displacement. 24h: Detects downstream transcriptional changes.
Vehicle Control DMSO (0.1%) Essential baseline. Volume must match the drug treatment exactly.
Replicates n ≥ 2 (Biological) Required for statistical calling of differential binding sites.
The "Global Loss" Problem & Spike-in Normalization

Critical Insight: PF-CBP1 treatment often causes a global reduction in H3K27ac levels across the genome. Standard ChIP-seq normalization (RPM/RPKM) assumes the total number of reads represents the same amount of biological signal. If the total signal drops by 50%, RPM normalization will artificially inflate the background, masking the biological effect.

Solution: Use ChIP-Rx (Reference Exogenous Genome) .

  • Spike-in Material: Drosophila S2 cells or synthetic nucleosomes.

  • Ratio: Mix experimental cells with spike-in cells at a fixed ratio (e.g., 10:1) before lysis.

Detailed Protocol

Phase A: Cross-linking and Lysis

Note: For H3K27ac (Histone), single cross-linking is sufficient. For CBP/p300 (Factor) occupancy, dual cross-linking is highly recommended to stabilize the weak bromodomain-DNA interaction.

Reagents:

  • Fixative: 16% Formaldehyde (methanol-free).

  • Dual Cross-linker (Optional for CBP IP): DSG (Disuccinimidyl glutarate).

  • Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1), Protease Inhibitors.

Step-by-Step:

  • Harvest: Collect

    
     cells per IP condition.
    
  • Spike-in Addition: Add

    
    Drosophila S2 cells to the pellet (10% spike-in strategy).
    
  • Cross-linking:

    • Standard: Resuspend in PBS. Add Formaldehyde to 1% final. Rotate 10 min at RT.

    • Dual (Recommended for CBP IP): Resuspend in PBS. Add DSG (2 mM). Rotate 45 min at RT. Wash 3x PBS. Then proceed to Formaldehyde cross-linking.

  • Quench: Add Glycine to 0.125 M. Rotate 5 min. Wash 2x with cold PBS.

  • Lysis: Resuspend pellet in 300 µL SDS Lysis Buffer. Incubate on ice for 10 min.

Phase B: Sonication and Solubilization

The goal is fragment sizes of 200–500 bp. CBP/p300 are large proteins (>300 kDa); over-sonication can degrade the epitope.

  • Sonication: Use a focused ultrasonicator (e.g., Covaris or Bioruptor).

    • Settings (Bioruptor): High Power, 30s ON / 30s OFF, 20–30 cycles at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant (Chromatin).

  • Dilution: Dilute chromatin 1:10 with Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl) to lower SDS concentration to 0.1%.

Phase C: Immunoprecipitation (IP)

Antibody Selection:

  • Target: Anti-H3K27ac (e.g., Abcam ab4729 or Active Motif 39133).

  • Target: Anti-CBP (e.g., Cell Signaling D6C5).

  • Spike-in Control: Anti-H2Av (Drosophila specific histone variant).

Procedure:

  • Pre-clear: (Optional) Incubate chromatin with Protein A/G beads for 1h at 4°C.

  • Primary Incubation: Add specific antibody (typically 2–5 µg) to the diluted chromatin. Rotate overnight at 4°C.

    • Note: Set up a separate IP reaction for the Spike-in antibody (Anti-H2Av) using the same chromatin lysate.

  • Bead Capture: Add 30 µL pre-washed Magnetic Protein A/G beads. Rotate 2h at 4°C.

Phase D: Washing and Elution

Stringency is key to removing non-specific binding, especially for the lower-affinity bromodomain interactions.

  • Low Salt Wash: (0.1% SDS, 1% Triton, 2 mM EDTA, 20 mM Tris pH 8.1, 150 mM NaCl ) – 1x.

  • High Salt Wash: (Same as above, but 500 mM NaCl ) – 1x.

  • LiCl Wash: (0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris pH 8.1) – 1x.

  • TE Wash: (10 mM Tris, 1 mM EDTA) – 2x.

  • Elution: Add 100 µL Elution Buffer (1% SDS, 0.1 M NaHCO3). Vortex/Shake 15 min at RT. Repeat once and combine eluates (Total 200 µL).

Phase E: Reverse Cross-linking & DNA Purification
  • De-crosslink: Add 8 µL 5M NaCl. Incubate overnight at 65°C.

  • Digestion: Add RNase A (30 min, 37°C) followed by Proteinase K (2h, 55°C).

  • Purification: Use standard silica column purification (e.g., Qiagen MinElute) or SPRI beads. Elute in 30 µL water.

Data Analysis & Quality Control

Workflow Visualization

ChIP_Workflow Cells PF-CBP1 Treated Cells (Human/Mouse) Mix Mix 10:1 Cells->Mix Spike Spike-in Cells (Drosophila S2) Spike->Mix Lysis Lysis & Sonication Mix->Lysis IP Immunoprecipitation (Target + Spike Ab) Lysis->IP Seq NGS Sequencing IP->Seq Align Alignment (Hg38 + dm6) Seq->Align Norm Spike-in Normalization (Correction Factor) Align->Norm

Figure 2: ChIP-Rx workflow integrating spike-in cells to correct for global signal dampening caused by bromodomain inhibition.

Calculation of Spike-in Factor

When analyzing PF-CBP1 data, do not rely on total read count normalization.

  • Align reads to a hybrid genome (e.g., Human hg38 + Fly dm6).

  • Count reads mapping uniquely to Human (

    
    ) and Fly (
    
    
    
    ).
  • Calculate Scale Factor (

    
    ):
    
    
    
    
    (Where
    
    
    is an arbitrary constant to scale values to a readable range).
  • Apply

    
     to the Human coverage tracks.
    
Expected Results
  • H3K27ac: Significant reduction at enhancer regions (distal intergenic) and super-enhancers. Promoters may be less affected due to redundancy with other HATs.

  • CBP/p300: Reduced peak height at enhancers if the inhibitor induces displacement.

  • Negative Control (H3K18ac): This mark is largely deposited by CBP/p300 but is often less sensitive to bromodomain inhibition than H3K27ac, serving as a specificity control.

References

  • Chekler, E. L., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities.[1][3] Chemistry & Biology.[3][5]

  • SelleckChem. (n.d.). PF-CBP1 HCl Datasheet and Biological Activity.[4]

  • Orlando, D. A., et al. (2014). Quantitative ChIP-Seq Normalization Reveals Global Modulation of the Epigenome. Cell Reports.

  • Raisner, R., et al. (2018). Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone Acetylation. Cell Reports.

  • Pfizer. (n.d.). PF-CBP1 Chemical Probe Information.

Disclaimer: This protocol is for research use only. Optimization of sonication cycles and antibody concentrations for specific cell lines is recommended.

Sources

Application Note: Profiling Transcriptional Changes Following PF-CBP1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CBP/p300 and the Impact of Inhibition

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression.[1][2] They function as histone acetyltransferases (HATs), enzymes that transfer an acetyl group to lysine residues on histone tails.[3][4] This acetylation neutralizes the positive charge of histones, weakening their interaction with DNA and leading to a more relaxed chromatin structure. This "open" chromatin state allows transcription factors and the cellular transcription machinery to access DNA, thereby promoting gene expression.[3][5] Due to their significant role in activating the transcription of oncogenes and promoting cancer cell proliferation, survival, and drug resistance, CBP/p300 have emerged as promising therapeutic targets.[1][6]

PF-CBP1 is a potent and selective inhibitor of the CBP/p300 HAT domain. By blocking the catalytic activity of these co-activators, PF-CBP1 is hypothesized to prevent histone acetylation at specific gene loci. This leads to a more condensed chromatin state, repressing the expression of genes that are dependent on CBP/p300 activity for their transcription.[6][7] Consequently, analyzing the global gene expression changes following PF-CBP1 treatment is a powerful method to understand its mechanism of action, identify downstream target genes, and discover potential biomarkers of drug response.[8]

This guide provides a comprehensive framework for designing and executing a gene expression analysis experiment using RNA sequencing (RNA-seq) to characterize the transcriptional consequences of PF-CBP1 inhibition in a cell culture model.

Mechanism of PF-CBP1 Action

The following diagram illustrates the core mechanism of CBP/p300-mediated gene activation and its inhibition by PF-CBP1.

cluster_0 Normal Gene Activation cluster_1 Effect of PF-CBP1 Inhibition TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 recruits Histone_unacetyl Histone (Lysine) CBP_p300->Histone_unacetyl acetylates (HAT activity) Histone_acetyl Acetylated Histone (Ac-Lysine) CBP_p300->Histone_acetyl produces DNA_condensed Condensed Chromatin (Gene OFF) DNA_open Open Chromatin (Gene ON) DNA_condensed->DNA_open Chromatin Remodeling PF_CBP1 PF-CBP1 CBP_p300_inhibited CBP/p300 PF_CBP1->CBP_p300_inhibited inhibits No_acetylation No Acetylation CBP_p300_inhibited->No_acetylation prevents DNA_remains_condensed Chromatin Remains Condensed (Gene OFF) No_acetylation->DNA_remains_condensed

Caption: Mechanism of CBP/p300 inhibition by PF-CBP1.

Experimental Design: The Blueprint for Success

A robust experimental design is the most critical factor for obtaining meaningful and reproducible results.[9] Every decision made at this stage will directly impact the quality and interpretability of the final data.

Key Considerations:
  • Cell Line Selection: Choose a cell line that is relevant to your research question (e.g., a cancer cell line where CBP/p300 is implicated). Confirm that CBP/p300 is expressed in your chosen model.

  • Dose-Response and Time-Course: It is essential to first determine the optimal concentration and treatment duration.

    • Dose-Response: Treat cells with a range of PF-CBP1 concentrations to identify an optimal dose that elicits a biological response without causing excessive cytotoxicity.

    • Time-Course: Treat cells for various durations (e.g., 6, 12, 24, 48 hours) to capture both early and late transcriptional events. A preliminary qPCR analysis of a known CBP/p300 target gene can help select the optimal time point for full transcriptome analysis.

  • Controls are Non-Negotiable:

    • Vehicle Control: This is the most critical control. Cells are treated with the same solvent used to dissolve PF-CBP1 (e.g., DMSO) at the same final concentration as the drug-treated samples. This accounts for any gene expression changes caused by the solvent itself.

    • Untreated Control: While optional if a vehicle control is used, it can provide a baseline of normal gene expression.

  • The Power of Replicates: Biological replicates are essential for statistical power. They account for the inherent variability in biological systems.

    • Minimum: A minimum of three biological replicates per condition (e.g., 3 vehicle-treated, 3 PF-CBP1-treated) is the standard for differential expression analysis.[10]

    • More is Better: Increasing the number of replicates enhances the ability to detect true differences in gene expression, especially for genes with subtle changes or high variability.[10]

Experimental Workflow Overview

The diagram below outlines the complete workflow from the initial experimental setup to the final data analysis and interpretation.

cluster_wet_lab Wet Lab Workflow cluster_dry_lab Bioinformatics Workflow cluster_analysis Downstream Analysis A 1. Cell Culture & Treatment B 2. RNA Extraction A->B C 3. RNA Quality Control (QC) B->C D 4. Library Prep & Sequencing C->D E 5. Raw Read QC D->E Raw Data (FASTQ) F 6. Alignment to Reference Genome E->F G 7. Gene Expression Quantification F->G H 8. Differential Expression Analysis G->H I 9. Pathway & Enrichment Analysis H->I J 10. Validation (e.g., RT-qPCR) H->J

Caption: End-to-end workflow for gene expression analysis.

Wet-Lab Protocol: Generating High-Quality RNA

The quality of the input RNA is paramount for a successful RNA-seq experiment.[11] Garbage in, garbage out.

Step 1: Cell Culture and Treatment
  • Plate Cells: Seed cells at a density that will result in ~80-90% confluency at the time of harvest. Ensure even plating across all wells/dishes designated for the experiment.

  • Incubate: Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Treat: Aspirate the old media and replace it with fresh media containing either PF-CBP1 at the predetermined optimal concentration or an equivalent volume of the vehicle (e.g., DMSO).

  • Incubate: Return cells to the incubator for the predetermined optimal treatment duration.

Step 2: Total RNA Extraction

RNA is highly susceptible to degradation by RNases.[12] It is crucial to maintain an RNase-free environment. Use RNase-free reagents, filter tips, and tubes, and work quickly on ice when possible.

Recommended Method: Column-Based Kit (e.g., Qiagen RNeasy Mini Kit)

This method is highly reproducible and yields high-purity RNA, making it ideal for sensitive downstream applications like RNA-seq.

  • Harvest Cells: Aspirate media. Wash cells once with ice-cold PBS.

  • Lyse Cells: Add the appropriate volume of Buffer RLT (with β-mercaptoethanol) directly to the dish. Scrape the cells to ensure complete lysis and homogenize the lysate by passing it through a 20-gauge needle 5-10 times.

  • Add Ethanol: Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.

  • Bind RNA: Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Wash: Perform the recommended washes with Buffer RW1 and Buffer RPE as per the manufacturer's protocol. These steps remove contaminants like proteins and salts.

  • Elute RNA: Transfer the spin column to a new 1.5 mL collection tube. Pipette 30-50 µL of RNase-free water directly onto the silica membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

Step 3: Rigorous RNA Quality Control (QC)

This is a critical checkpoint. Do not proceed to library preparation without verifying RNA quality.

  • Quantification: Determine the RNA concentration using a fluorometric method (e.g., Qubit). This is more accurate than spectrophotometry (e.g., NanoDrop) as it specifically measures RNA, not all nucleic acids.

  • Purity: Use a spectrophotometer (NanoDrop) to assess purity. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0-2.2.

  • Integrity: The RNA Integrity Number (RIN) is the gold standard for assessing RNA degradation.[13][14] Analyze ~1 µL of your RNA sample on an Agilent Bioanalyzer or similar instrument.

    • A RIN score of ≥ 8 is highly recommended for standard mRNA-seq. [15][16] Lower RIN values indicate degradation, which can introduce a 3' bias in the sequencing data and compromise results.[16]

Sample ID Concentration (ng/µL) A260/A280 A260/A230 RNA Integrity Number (RIN) Decision
Vehicle_Rep11552.052.159.8Proceed
Vehicle_Rep21622.062.189.9Proceed
Vehicle_Rep31482.042.119.7Proceed
PF-CBP1_Rep11702.052.149.6Proceed
PF-CBP1_Rep21352.032.099.8Proceed
PF-CBP1_Rep31512.062.169.5Proceed

Table 1: Example RNA Quality Control Log.

Step 4: Library Preparation and Sequencing

This stage is typically performed by a dedicated genomics core facility.

  • Library Preparation: For standard gene expression analysis, a poly-A selection method is used to enrich for messenger RNA (mRNA). The mRNA is then fragmented, converted to cDNA, and ligated with sequencing adapters.

  • Sequencing: Illumina platforms (e.g., NovaSeq, NextSeq) are the most common. For differential gene expression, a sequencing depth of 20-30 million reads per sample is generally sufficient.[10] A paired-end sequencing strategy (e.g., 2x75 bp) is recommended.

Bioinformatics Protocol: From Raw Data to Biological Insight

The bioinformatics pipeline transforms raw sequencing reads into a list of differentially expressed genes and biological insights.[17]

Bioinformatics Analysis Pipeline

RawData Raw Reads (FASTQ files) FastQC Quality Control (FastQC) RawData->FastQC Trimming Adapter/Quality Trimming (Optional) (Trimmomatic) FastQC->Trimming STAR Alignment to Genome (STAR) Trimming->STAR BAM Aligned Reads (BAM files) STAR->BAM featureCounts Read Counting (featureCounts) BAM->featureCounts CountsMatrix Counts Matrix featureCounts->CountsMatrix DESeq2 Differential Expression (DESeq2) CountsMatrix->DESeq2 DEG_List DEG List (Gene, log2FC, p-adj) DESeq2->DEG_List

Caption: A standard RNA-seq bioinformatics data analysis pipeline.

Step 1: Raw Read Quality Control (FastQC)

The first step after receiving the raw data (in .fastq format) is to assess its quality using a tool like FastQC. This provides metrics on per-base quality scores, adapter content, and other potential issues.

Step 2: Alignment to a Reference Genome (STAR)

The high-quality reads are then aligned to a reference genome (e.g., GRCh38 for human). STAR (Spliced Transcripts Alignment to a Reference) is a widely used aligner that is both fast and accurate, and is specifically designed to handle spliced RNA-seq reads.[18][19] The output of this step is a BAM (.bam) file, which contains the aligned read information.

Step 3: Quantification of Gene Expression (featureCounts)

After alignment, the next step is to count how many reads have mapped to each gene.[20] featureCounts is an efficient program for this task.[21][22] It takes the BAM files and a gene annotation file (GTF) as input and generates a matrix of raw read counts, with genes as rows and samples as columns. It is recommended to count reads that map to exonic regions.[23]

Step 4: Differential Gene Expression Analysis (DESeq2)

This is the core statistical analysis to identify genes that show significant expression changes between the PF-CBP1-treated and vehicle-treated groups.[24][25] DESeq2, an R/Bioconductor package, is a robust and popular tool for this purpose.[26][27]

Conceptual DESeq2 Workflow:

  • Input: The raw count matrix from featureCounts.

  • Normalization: DESeq2 first normalizes the data to account for differences in library size between samples.[26]

  • Modeling: It then fits the data to a negative binomial model, which is appropriate for count data, and estimates gene-wise dispersion.[26]

  • Statistical Testing: Finally, it performs a statistical test (Wald test) for each gene to determine if the observed difference in expression between conditions is statistically significant.[26]

The output is a results table containing metrics for every gene.

Gene ID baseMean log2FoldChange pvalue padj (Adjusted p-value)
ENSG00...A1520.4-2.581.2e-503.4e-46
ENSG00...B850.1-1.954.5e-326.1e-28
ENSG00...C50.71.518.9e-102.2e-07
ENSG00...D2500.2-0.100.650.88

Table 2: Example output from a DESeq2 differential expression analysis. log2FoldChange represents the change in expression (negative values indicate downregulation), and padj is the p-value adjusted for multiple testing.

Data Interpretation and Validation

Identifying Differentially Expressed Genes (DEGs)

Researchers typically apply thresholds to the DESeq2 results to define a list of significant DEGs. Common thresholds are:

  • Adjusted p-value (padj): < 0.05

  • Absolute log2 Fold Change: > 1 (representing a 2-fold change up or down)

Functional Enrichment Analysis

To understand the biological meaning behind the list of DEGs, it's crucial to perform functional enrichment analysis.[28] This analysis determines whether the DEGs are significantly enriched in certain biological pathways, molecular functions, or cellular components.

Tools:

  • DAVID: A popular web-based tool for functional annotation and enrichment analysis.[29]

  • Gene Ontology (GO) Consortium Tool: Performs enrichment analysis for GO terms (biological process, molecular function, cellular component).[30]

This analysis can reveal, for example, that the genes downregulated by PF-CBP1 are significantly involved in cell cycle progression, aligning with the known role of CBP/p300 in regulating the G1/S transition.[31]

Validation by RT-qPCR

It is essential to validate the RNA-seq results for a small subset of key DEGs (including both up- and down-regulated genes) using an independent method. Reverse transcription-quantitative PCR (RT-qPCR) is the gold standard for this validation. Strong correlation between RNA-seq fold changes and qPCR fold changes increases confidence in the global transcriptomic results.

References

  • CBP/p300, a promising therapeutic target for prostate cancer - PMC. (2025, October 2). PubMed Central. [Link]

  • p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. (2025, August 10). ResearchGate. [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. MDPI. [Link]

  • CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. PubMed Central. [Link]

  • Stub1 Acetylation by CBP/p300 Attenuates Hypoxic-Driven Pulmonary Hypertension by Suppressing HIF-2α. (2025, December 1). YouTube. [Link]

  • Chromatin modification | What does histone acetylation do?. (2022, November 20). YouTube. [Link]

  • The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC. PubMed Central. [Link]

  • Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. (2021, March 30). YouTube. [Link]

  • Alignment with STAR | Introduction to RNA-Seq using high-performance computing. Harvard Chan Bioinformatics Core. [Link]

  • DAVID Functional Annotation Bioinformatics Microarray Analysis. DAVID. [Link]

  • What is the RNA Integrity Number (RIN)?. CD Genomics. [Link]

  • 10 Best Practices for Effective RNA-Seq Data Analysis. (2024, December 24). Focal. [Link]

  • RNA-Seq Experimental Design Guide for Drug Discovery. (2025, April 9). Lexogen. [Link]

  • Using featureCounts for Quantification of Gene Expression in RNA-seq Analysis. (2024, May 7). OlvTools. [Link]

  • Gene-level differential expression analysis with DESeq2 | Introduction to DGE - ARCHIVED. Harvard Chan Bioinformatics Core. [Link]

  • RNA Integrity Number (RIN) – Standardization of RNA Quality Control Application. (2016, January 21). Agilent. [Link]

  • Differential expression with DEseq2. Griffith Lab. [Link]

  • Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. GENEWIZ. [Link]

  • The hitchhikers' guide to RNA sequencing and functional analysis - PMC. NIH. [Link]

  • Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues | Biochemistry. ACS Publications. [Link]

  • STAR: ultrafast universal RNA-seq aligner - PMC. NIH. [Link]

  • GO enrichment analysis. Gene Ontology. [Link]

  • Why is it better to count genes at the exon-level using subread::featureCounts()?. Bioconductor Support. [Link]

  • A Quick Start Guide to RNA-Seq Data Analysis. (2025, February 18). GENEWIZ Blog. [Link]

  • Best practices for RNA-seq success, part I: Optimizing sample prep. (2021, December 22). Takara Bio. [Link]

  • RNA Sequencing: Platform Selection, Experimental Design, and Data Interpretation - PMC. NIH. [Link]

  • Which value of RNA Integrity Number (RIN) is considered suitable/sufficient for RNASeq analysis?. (2013, August 28). ResearchGate. [Link]

  • alexdobin/STAR: RNA-seq aligner. GitHub. [Link]

  • Histone posttranslational modifications and cell fate determination: lens induction requires the lysine acetyltransferases CBP and p300. Nucleic Acids Research | Oxford Academic. [Link]

  • RNAseq analysis | Gene ontology (GO) in R. (2022, May 8). YouTube. [Link]

  • Caculate gene expression with FeatureCounts - Step 7. (2022, April 28). YouTube. [Link]

  • DAVID - Database Commons. Database Commons. [Link]

  • featureCounts: an efficient general purpose program for assigning sequence reads to genomic features. Bioinformatics | Oxford Academic. [Link]

  • Transcriptomics / RNA-seq Alignment with STAR / Hands-on. (2023, May 15). Galaxy Training!. [Link]

  • RNA quality score evaluation: A preliminary study of RNA integrity number (RIN) and RNA integrity and quality number (RNA IQ). (2024, March 2). PubMed. [Link]

  • Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. (2024, February 29). Champions Oncology. [Link]

  • Differential Gene Expression Analysis with DESeq2. (2023, May 16). RPubs. [Link]

  • CBP/p300 histone acetyl-transferase activity is important for the G1/S transition. (2000, May 11). PubMed. [Link]

  • Mapping RNA‐seq Reads with STAR. SciSpace. [Link]

  • Tutorial: Using DAVID bioinformatics resources. University of California, Davis. [Link]

  • Performing differential expression analysis with DESeq2. (2025, January 13). Partek - Illumina. [Link]

  • The value of RNA sequencing in drug discovery. (2023, August 10). Tempus. [Link]

  • featureCounts - Galaxy. Galaxy. [Link]

  • From bench to bytes: a practical guide to RNA sequencing data analysis - PMC. (2025, October 28). NIH. [Link]

  • Differential Expression with DESeq2 - RNA-seq. Griffith Lab. [Link]

Sources

Application Note: PF-CBP1 Dosage and Administration in Animal Models

[1]

Compound: PF-CBP1 (CBP/p300 Bromodomain Inhibitor) CAS No: 1962928-21-7 Target: CBP/p300 Bromodomains (Epigenetic Reader) Primary Application: Modulation of inflammatory gene expression, oncology (DLBCL), and neurological signaling (RGS4).

Executive Summary & Mechanism of Action

PF-CBP1 is a potent, selective small-molecule inhibitor of the CBP and p300 bromodomains. Unlike pan-BET inhibitors (e.g., JQ1) that target BRD4, PF-CBP1 selectively displaces CBP/p300 from acetylated lysine residues on histones and transcription factors. This blockade disrupts the transcriptional machinery driving oncogenes (e.g., MYC, BCL6) and pro-inflammatory cytokines (e.g., IL-6, IFN-β).

Mechanistic Pathway (Graphviz Visualization)

PFCBP1_MechanismChromatinChromatin (Histone Lysine Acetylation)CBP_p300CBP/p300 (Bromodomain)Chromatin->CBP_p300Recruitment via Ac-LysComplexChromatin-CBP/p300 ComplexCBP_p300->ComplexBindingTranscriptionTranscriptional ActivationComplex->TranscriptionCo-activationOncogenesOncogenes (MYC, BCL6)Inflammatory Genes (IL-6, IFN-β)Transcription->OncogenesUpregulationPFCBP1PF-CBP1(Inhibitor)PFCBP1->CBP_p300Competitive Inhibition(Displaces Chromatin)PFCBP1->ComplexPrevents Formation

Figure 1: Mechanism of Action. PF-CBP1 competitively binds to the bromodomain of CBP/p300, preventing the recruitment of the transcriptional co-activator complex to acetylated chromatin, thereby silencing downstream oncogenic and inflammatory gene expression.

Formulation & Preparation Protocol

PF-CBP1 is a hydrophobic small molecule. Proper formulation is critical for bioavailability and reproducibility.

A. Solubility Profile
  • DMSO: Soluble (>50 mg/mL)

  • Ethanol: Soluble (>40 mg/mL)

  • Water: Insoluble (Do not attempt aqueous saline dissolution without co-solvents)

B. Recommended Vehicle (Solution Formulation)

For Intraperitoneal (IP) or Oral Gavage (PO) administration, a co-solvent system is required to maintain solubility in an aqueous physiological buffer.

ComponentPercentage (v/v)Function
DMSO 10%Primary Solubilizer
PEG 300 (or PEG 400)40%Co-solvent / Stabilizer
Tween 80 5%Surfactant / Emulsifier
Saline (0.9% NaCl)45%Aqueous Carrier

Preparation Steps:

  • Weigh the required amount of PF-CBP1 powder.

  • Dissolve completely in 100% DMSO (10% of final volume). Vortex/sonicate until clear.

  • Add PEG 300 (40% of final volume) and mix thoroughly.

  • Add Tween 80 (5% of final volume) and mix.

  • Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

    • Note: If precipitation occurs, sonicate gently. If it persists, consider a suspension formulation (below).

C. Alternative Vehicle (Suspension)

If high doses (>50 mg/kg) are required and solubility limits are hit, use a suspension vehicle.

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water.

  • Method: Homogenize PF-CBP1 powder into the vehicle to create a uniform suspension. Shake well before dosing.

Dosage & Administration Protocols

Protocol A: Oncology Efficacy (Xenograft Models)

Based on the foundational characterization by Chekler et al. (2015) in DLBCL models.

  • Animal Strain: SCID or Nude Mice (e.g., C.B-17 SCID).[1]

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Frequency: Once Daily (QD).

  • Duration: 21 Days (or until endpoint).

GroupTreatmentDoseVolumeRationale
1 Vehicle Control0 mg/kg10 mL/kgBaseline tumor growth.
2 Low Dose10 mg/kg10 mL/kgAssess threshold efficacy.
3 High Dose30 mg/kg 10 mL/kgRecommended Efficacy Dose. Shown to reduce tumor volume by ~42% [1].

Experimental Workflow:

  • Tumor Induction: Inoculate tumor cells (e.g., 5-10 x 10^6 DLBCL cells) subcutaneously.

  • Staging: Allow tumors to reach ~100-200 mm³. Randomize mice into groups.

  • Dosing: Administer PF-CBP1 daily. Record body weight daily as a proxy for toxicity.

  • Sampling: Harvest tumors 4 hours post-last dose on Day 21 for PD analysis.

Protocol B: Anti-Inflammatory / Sepsis Models

CBP inhibition can blunt cytokine storms.

  • Model: LPS-induced Sepsis or Collagen-Induced Arthritis (CIA).

  • Dose: 10 - 30 mg/kg.

  • Timing: Administer 1 hour prior to LPS challenge or daily after arthritis onset.

  • Readout: Serum cytokines (IL-6, TNF-α) at 4-24 hours.

Pharmacokinetics (PK) & Safety

Pharmacokinetic Considerations
  • Half-life (T1/2): Short to Moderate. In vivo coverage typically requires QD or BID dosing.

  • Bioavailability: Moderate.[2][3][4] The co-solvent formulation improves systemic exposure.

  • Clearance: Hepatic metabolism is the primary clearance route.

Safety Monitoring

PF-CBP1 is generally well-tolerated at therapeutic doses (10-30 mg/kg).

  • Stop Criteria: >20% body weight loss or signs of distress (hunched posture, piloerection).

  • Toxicity: High doses (>100 mg/kg) may impact hematopoiesis due to CBP's role in stem cell maintenance.

Pharmacodynamics (PD) Biomarkers

To validate target engagement, analyze tissues (tumor or PBMCs) for specific biomarkers downstream of CBP/p300.

Workflow Visualization (Graphviz)

PD_Workflowcluster_0Oncology (DLBCL)cluster_1InflammationSampleTissue Harvest(Tumor/Spleen)LysisLysis & Extraction(RNA/Protein)Sample->LysisAnalysisAnalysis MethodLysis->AnalysisBiomarkerBiomarker ReadoutAnalysis->BiomarkerRT-qPCR / Western BlotRT-qPCR / Western BlotAnalysis->RT-qPCR / Western BlotELISA / qPCRELISA / qPCRAnalysis->ELISA / qPCRReduced MYCReduced MYCRT-qPCR / Western Blot->Reduced MYCReduced BCL6Reduced BCL6RT-qPCR / Western Blot->Reduced BCL6Reduced IL-6Reduced IL-6ELISA / qPCR->Reduced IL-6Reduced IFN-βReduced IFN-βELISA / qPCR->Reduced IFN-β

Figure 2: Pharmacodynamic Workflow. Tissue samples should be processed to quantify reductions in MYC/BCL6 (oncology) or IL-6/IFN-β (inflammation) as evidence of CBP blockade.

Key Biomarkers Table
BiomarkerAssay TypeExpected ChangeContext
c-MYC Western Blot / qPCRDownregulationOncology (CBP drives MYC expression)
BCL6 Western Blot / qPCRDownregulationLymphoma (Germinal center marker)
IL-6 ELISA (Serum)ReductionInflammation (LPS response)
RGS4 qPCRDownregulationNeuroscience (Cortical neurons)

References

  • Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities." Chemistry & Biology, 22(12), 1588-1596.

    • Key Data: Describes the discovery of PF-CBP1, its selectivity profile, and efficacy in DLBCL xenografts (reduced tumor volume, MYC/BCL6 downregul
  • Pfizer/SGC Probe Data. "PF-CBP1 Chemical Probe Profile." Structural Genomics Consortium / Chemical Probes Portal.

    • Key Data: Validated selectivity data (CBP/p300 vs BRD4)
  • Standard Protocol. "Vehicle Formulations for In Vivo Administration of Small Molecules." Protocol Exchange. Context: Basis for the recommended DMSO/PEG/Tween vehicle for hydrophobic benzimidazoles.

PF-CBP1 as a chemical probe for CBP function

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Interrogation of CBP/p300 Chromatin Recruitment using PF-CBP1

Executive Summary & Scientific Rationale

PF-CBP1 is a highly potent, selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP/CREBBP) and E1A binding protein p300 (EP300).

Historically, interrogating CBP/p300 function was complicated by the lack of selectivity in early-generation probes (e.g., non-selective BET inhibitors). PF-CBP1 resolves this by offering >100-fold selectivity for CBP/p300 over the BET family (BRD4), allowing researchers to disentangle the specific role of CBP/p300 reader function from general chromatin architecture maintenance.

Critical Distinction: PF-CBP1 inhibits the bromodomain (reader) function, not the Histone Acetyltransferase (HAT/writer) enzymatic activity. It prevents the protein from recognizing acetylated lysine residues, thereby displacing it from chromatin.

Chemical & Pharmacological Profile

ParameterSpecificationNotes
IUPAC Name (R)-4-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)pyrrolo[1,2-a]pyrazine-1-carboxamide
Molecular Weight 427.42 g/mol
Solubility DMSO (up to 50 mM)Avoid aqueous buffers for stock solutions.
Target Affinity (

)
~190 nM (CBP); ~300 nM (p300)Measured via Isothermal Titration Calorimetry (ITC).
Cellular Potency (

)
~363 nMMeasured via NanoBRET™ in HEK293 cells.
Selectivity >100-fold vs. BRD4Critical for distinguishing CBP effects from BET effects.
Control Compound PF-CBP1-Control (Inactive Analog)Structurally similar but lacks H-bond donor for Asn1168.

Mechanism of Action

The following diagram illustrates the displacement mechanism. PF-CBP1 mimics the acetyl-lysine (Kac) moiety, competitively binding the hydrophobic pocket of the CBP bromodomain.

G cluster_0 Physiological State cluster_1 Inhibited State (PF-CBP1) Chromatin Acetylated Chromatin (H3K27ac / H3K18ac) CBP CBP/p300 (Bromodomain) Chromatin->CBP Recruitment Transcription Gene Transcription (MYC, Inflammatory Genes) CBP->Transcription Co-activation Probe PF-CBP1 (Inhibitor) CBP_Blocked CBP/p300 (Bound to Probe) Probe->CBP_Blocked High Affinity Binding (Steric Blockade) Chromatin_Free Chromatin (Acetylated but Unread) CBP_Blocked->Chromatin_Free Displacement No_Transcription Transcription Downregulation Chromatin_Free->No_Transcription Loss of Signal

Caption: PF-CBP1 acts as an acetyl-lysine mimetic, sterically blocking the bromodomain pocket and preventing CBP recruitment to acetylated chromatin.

Protocol A: Cellular Target Engagement (NanoBRET™)

Purpose: To quantitatively validate that PF-CBP1 enters the cell and binds CBP in a physiological environment. This is superior to biochemical assays as it accounts for membrane permeability.

Materials:

  • HEK293 cells (or relevant line).[1][2]

  • NanoBRET™ Nano-Glo® Detection System.

  • CBP-NanoLuc® Fusion Vector.

  • HaloTag®-Histone H3.3 (or similar chromatin marker).[1]

Workflow:

  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL in 6-well plates.
      
    • Transfect with CBP-NanoLuc plasmid and HaloTag-Histone vector using FuGENE HD (ratio 1:3 DNA:Lipid).

    • Incubate 20–24 hours.

  • Seeding & Treatment (Day 2):

    • Trypsinize and resuspend cells in Opti-MEM (phenol red-free) + 4% FBS.

    • Add HaloTag® NanoBRET™ 618 Ligand (0.1 µM final).

    • Plate into 96-well non-binding surface white plates.

    • Compound Addition: Add PF-CBP1 in a dose-response format (e.g., 8-point dilution from 10 µM down to 1 nM). Include "No Compound" and "PF-CBP1-Control" wells.

    • Incubate for 2 hours at 37°C / 5% CO2.

  • Measurement (Day 2 + 2h):

    • Add NanoBRET™ Nano-Glo® Substrate (1:100 dilution).

    • Read Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., PHERAstar or EnVision).

  • Analysis:

    • Calculate MilliBRET Units (mBU):

      
      .
      
    • Subtract background (no ligand control).

    • Plot dose-response curve to determine cellular

      
      .[1]
      

Expected Result: A dose-dependent decrease in BRET signal, indicating PF-CBP1 has displaced the CBP-NanoLuc from the HaloTag-Histone.

Protocol B: Functional Chromatin Displacement (ChIP-qPCR)

Purpose: To demonstrate the physical removal of CBP from specific genomic loci (e.g., MYC enhancer or IL1B promoter) upon treatment.

Workflow Diagram:

ChipSeq Step1 Cell Culture Treat with PF-CBP1 (1 µM, 6h) Step2 Crosslinking 1% Formaldehyde, 10 min Step1->Step2 Step3 Nuclei Isolation & Sonication Target fragment size: 200-500 bp Step2->Step3 Step4 Immunoprecipitation (IP) Antibody: anti-CBP (High Specificity) Step3->Step4 Step5 Wash & Elution Reverse Crosslinks (65°C, O/N) Step4->Step5 Step6 qPCR / Sequencing Target: MYC Enhancer / IL1B Promoter Step5->Step6

Caption: Workflow for Chromatin Immunoprecipitation to assess CBP displacement.

Detailed Steps:

  • Treatment: Treat

    
     cells with 1 µM PF-CBP1  or DMSO vehicle for 6 hours.
    
  • Crosslinking: Add formaldehyde (1% final) directly to media. Rock for 10 min at RT. Quench with Glycine (125 mM).

  • Lysis & Sonication:

    • Lyse cells in SDS Lysis Buffer containing protease inhibitors.

    • Sonicate (Bioruptor or probe) to shear chromatin to 200–500 bp. Critical: Verify shearing efficiency on an agarose gel before proceeding.

  • IP: Incubate chromatin overnight at 4°C with 2-5 µg of anti-CBP antibody (e.g., CST #7389 or Santa Cruz A-22). Use Protein A/G magnetic beads for capture.

  • Washes: Perform high-stringency washes (Low salt, High salt, LiCl, TE buffer).

  • Elution & Purification: Elute chromatin, reverse crosslinks (65°C overnight), and purify DNA (column or phenol-chloroform).

  • qPCR: Use primers for known CBP targets.

    • Positive Locus:MYC super-enhancer.

    • Negative Locus: Gene desert or heterochromatin region.

Data Interpretation: Calculate % Input . A successful experiment will show significantly reduced % Input at the MYC enhancer in PF-CBP1 treated samples compared to DMSO, while the negative locus remains unchanged.

Troubleshooting & Controls

IssueProbable CauseSolution
No shift in NanoBRET Cell permeability issue or low expressionVerify transfection efficiency; ensure PF-CBP1 is dissolved in 100% DMSO before dilution.
High Background in ChIP Non-specific bindingIncrease wash stringency; pre-clear chromatin with beads before adding antibody.
Toxicity observed Off-target effects or high dosePF-CBP1 is generally non-toxic < 5 µM for short durations (24h). If toxicity occurs < 1 µM, check cell line sensitivity to BET inhibition (ensure probe selectivity).
Lack of Phenotype Redundancyp300 may compensate for CBP. PF-CBP1 inhibits both, but ensure concentration is >

(use 1 µM).

References

  • Discovery & Characterization of PF-CBP1: Goswami, R. et al. "A Highly Selective Chemical Probe for the Bromodomains of CBP and p300." ACS Chemical Biology, 2015. [Link]

  • Structural Genomics Consortium (SGC) Probe Data: "PF-CBP1 Chemical Probe Profile." The Chemical Probes Portal. [Link]

  • NanoBRET™ Technology Overview: Machleidt, T. et al. "NanoBRET—A Novel BRET Platform for the Analysis of Protein-Protein Interactions." ACS Chemical Biology, 2015. [Link]

  • Comparative Analysis of Bromodomain Inhibitors: Picaud, S. et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research, 2015. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: PF-CBP1 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of PF-CBP1 Concentration for In Vitro Cell Culture Ticket ID: TCH-CBP-0042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary

PF-CBP1 is a highly selective, small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1] Unlike pan-BET inhibitors (e.g., JQ1), PF-CBP1 specifically targets the acetyl-lysine recognition pockets of CBP/p300, leading to the downregulation of critical oncogenes like MYC and BCL6.

Critical Warning: The biochemical IC50 (cell-free) of PF-CBP1 is significantly lower (~125 nM) than the required cellular EC50 (typically 0.5–3.0 µM). This discrepancy is often due to cellular permeability and competition with high physiological concentrations of acetylated histones. This guide provides a self-validating workflow to determine the optimal concentration for your specific cell line.

Module 1: Reconstitution & Storage (The Foundation)

Most experimental failures with epigenetic modulators stem from improper stock management. PF-CBP1 is hydrophobic; improper dissolution leads to "silent precipitation" where the compound exists as micro-crystals in the media, effectively lowering the active dose.

Standard Operating Procedure (SOP): Stock Preparation

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%). Target Stock Concentration: 10 mM.

The "Zero-Failure" Workflow:

  • Centrifuge: Before opening, spin the vial at 10,000 x g for 30 seconds to settle the powder.

  • Dissolve: Add DMSO to achieve 10 mM. Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If cloudy, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 20 µL) to prevent freeze-thaw degradation.

  • Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

StockPrep cluster_0 Step 1: Preparation cluster_1 Step 2: Validation cluster_2 Step 3: Storage Start Lyophilized PF-CBP1 Spin Centrifuge (10k x g, 30s) Start->Spin AddDMSO Add Anhydrous DMSO (Target: 10 mM) Spin->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Check Visual Inspection (Clear Solution?) Vortex->Check Sonicate Sonicate (5 min, RT) Check->Sonicate No (Cloudy) Aliquot Aliquot (Single Use) Check->Aliquot Yes Sonicate->Check Freeze Store at -80°C Aliquot->Freeze

Fig 1. Workflow for ensuring PF-CBP1 solubility and stability. Note the critical visual inspection step.

Module 2: Dose-Response Optimization

Do not rely on a single literature value. Cellular potency varies based on the cell line's metabolic activity and chromatin landscape.

Biochemical vs. Cellular Potency
ParameterValueContext
CBP IC50 125 nMCell-free biochemical assay (High affinity)
p300 IC50 363 nMCell-free biochemical assay (Moderate affinity)
Cellular EC50 0.5 – 3.0 µMTypical range for phenotype (e.g., G1 arrest)
Toxicity Threshold > 10 µMOnset of off-target effects or DMSO toxicity
Optimization Protocol: The "3-Point Check"

To validate PF-CBP1 activity, you must demonstrate specific inhibition of CBP/p300 without general cytotoxicity.

Experimental Setup:

  • Seeding: Seed cells (e.g., HeLa, DLBCL lines) to reach 60-70% confluence at the time of treatment.

  • Dosing: Treat with 0, 0.5, 1.0, 2.5, 5.0, and 10.0 µM PF-CBP1.

  • Control: Include a DMSO-only vehicle control (match the highest DMSO volume used, <0.2%).

  • Duration: Incubate for 24 to 72 hours . (Epigenetic changes take time to manifest as phenotypic changes).

Readout 1: The Molecular Marker (Western Blot) [2]

  • Target: H3K27ac (Histone H3 Lysine 27 Acetylation).[3]

  • Expectation: A dose-dependent decrease in global H3K27ac levels.

  • Note: If H3K27ac does not drop, the drug is not entering the nucleus or is degraded.

Readout 2: The Phenotypic Marker (qPCR)

  • Target: MYC or BCL6 mRNA.[2]

  • Expectation: Downregulation of these transcripts (often 40-60% reduction at 1-3 µM).

Module 3: Troubleshooting & FAQs

Mechanism of Action Visualization

Understanding the mechanism helps diagnose why an experiment failed. PF-CBP1 competes with acetylated histones.

MOA cluster_nucleus Nucleus Chromatin Acetylated Chromatin (Enhancers/Promoters) Binding Bromodomain-Acetyl Interaction Chromatin->Binding CBP CBP/p300 (Bromodomain) CBP->Binding PFCBP1 PF-CBP1 (Inhibitor) Block Competitive Inhibition PFCBP1->Block High Affinity Transcription Transcription of Oncogenes (MYC, BCL6) Binding->Transcription Downreg Downregulation (G1 Arrest / Apoptosis) Transcription->Downreg Inhibited Block->CBP Occupies Pocket Block->Binding Prevents

Fig 2. Mechanism of Action. PF-CBP1 competitively occupies the bromodomain pocket, preventing the recognition of acetylated chromatin.

Troubleshooting Guide

Q1: I see no reduction in H3K27ac levels even at 5 µM.

  • Diagnosis: This suggests a stability or permeability issue.

  • Solution:

    • Check Media: Did you use media containing high serum (>15%)? Serum proteins can bind hydrophobic drugs. Try reducing FBS to 5-10%.

    • Refreshment: PF-CBP1 is stable, but cellular metabolism is active. Refresh media containing the drug every 24 hours for long-term assays (72h+).

    • Lysate Timing: Ensure you harvest cells immediately. Histone acetylation marks are labile. Use histone deacetylase (HDAC) inhibitors in your lysis buffer to preserve the state at the time of harvest.

Q2: My cells are dying rapidly at 10 µM. Is this specific?

  • Diagnosis: Likely non-specific toxicity or DMSO effect.

  • Solution:

    • Calculate DMSO: If your stock is 10 mM and you use 10 µM, your DMSO concentration is 0.1%. This is safe. If you used a 1 mM stock, your DMSO is 1.0%, which is toxic to sensitive lines (e.g., primary neurons).

    • Selectivity Check: 10 µM is well above the IC50. If you see toxicity but no specific downregulation of MYC, it is off-target. Reduce dose to 1-3 µM.

Q3: Can I use PF-CBP1 in in vivo mouse models?

  • Answer: Yes, but solubility is the challenge.

  • Protocol: Standard formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dosage: Typically 10-30 mg/kg intraperitoneally (IP). Note: This guide focuses on in vitro culture; consult specific in vivo literature for PK/PD data.

References

  • Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[2] Chemistry & Biology, 22(12), 1588-1596.[2]

    • Key Data: Defines the IC50 (125 nM)
  • Cayman Chemical. "PF-CBP1 Product Information & Solubility Data."

    • Key Data: Solubility limits in DMSO and Ethanol.
  • Selleckchem. "PF-CBP1 (HCl) Biological Activity."

    • Key Data: Cellular assay protocols and IC50 comparisons for p300 vs CBP.
  • Raisner, R., et al. (2018). "Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K27 Acetylation." Cell Reports, 24(7), 1722-1729.

    • Key Data: Validates H3K27ac as the primary biomarker for CBP/p300 inhibition efficacy.

Sources

Technical Support Center: PF-CBP1 Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: PF-CBP1 (CBP/p300 Bromodomain Inhibitor)[1][2]

Introduction: The "Reader" vs. "Writer" Distinction

Welcome to the PF-CBP1 Technical Hub. If you are observing unexpected results with PF-CBP1, the most common cause is a fundamental misalignment between the inhibitor's mechanism and the experimental readout.[1][2]

PF-CBP1 is a Bromodomain (Reader) Inhibitor, not a HAT (Writer) Inhibitor. CBP and p300 are dual-function proteins:[1][2]

  • HAT Domain (Writer): Acetylates histones (catalytic activity).

  • Bromodomain (Reader): Binds to acetylated lysines to anchor the protein to chromatin.[1][2]

The Golden Rule: PF-CBP1 displaces CBP/p300 from chromatin by blocking the bromodomain.[1][2] It does not directly inhibit the catalytic acetylation of histones.[2] If your primary readout is global histone acetylation levels (e.g., H3K27ac western blot), you may see little to no change, leading to a false "negative" result.[1]

Mechanism of Action & Failure Analysis

The following diagram illustrates the specific intervention point of PF-CBP1 compared to catalytic inhibitors (like A-485) and the potential for assay misalignment.

PFCBP1_Mechanism CBP CBP/p300 Protein HAT HAT Domain (Catalytic Writer) CBP->HAT BRD Bromodomain (Epigenetic Reader) CBP->BRD Chromatin Chromatin (Acetylated Histones) HAT->Chromatin Adds Acetyl Groups (Writer Activity) Result_Unexpected Unexpected Result: Global H3K27ac Unchanged HAT->Result_Unexpected Activity Persists BRD->Chromatin Anchors Protein (Reader Activity) PFCBP1 PF-CBP1 (Inhibitor) PFCBP1->BRD BLOCKS Binding (Displacement) Result_Expected Expected Result: Chromatin Displacement Transcriptional Pause PFCBP1->Result_Expected A485 A-485 (HAT Inhibitor - Comparator) A485->HAT BLOCKS Catalysis (Not PF-CBP1 Target)

Figure 1: Mechanism of Action. PF-CBP1 selectively targets the Bromodomain (yellow), preventing chromatin recruitment.[1][2] It leaves the HAT domain (red) functional, meaning global acetylation markers may remain high despite effective inhibition.

Troubleshooting Guides (FAQ Format)

Scenario A: "I treated cells with PF-CBP1, but Global H3K27ac levels did not decrease."

Diagnosis: Mechanism Mismatch.[1][2] Explanation: As detailed in Figure 1, PF-CBP1 inhibits the reading of acetyl-lysine, not the writing.[1][2] While long-term displacement of CBP/p300 might eventually lower local acetylation at specific enhancers, it is not a direct HAT inhibitor.[1][2] Corrective Action:

  • Switch Readouts: Do not rely on Global H3K27ac Western Blots.

  • Use Functional Assays: Measure the downregulation of specific CBP-dependent transcripts (e.g., MYC, IRF4, or inflammatory cytokines like IL-6 in macrophages) using RT-qPCR.[1][2]

  • Chromatin Occupancy: Perform ChIP-qPCR or ChIP-seq for CBP/p300. You should see a loss of CBP binding at chromatin, even if H3K27ac marks persist.[1]

Scenario B: "I see no antiproliferative effect, even though JQ1 kills these cells."

Diagnosis: Target Specificity (Selectivity Profile). Explanation: Many researchers conflate "Bromodomain Inhibition" with "BET Inhibition."[1][2]

  • JQ1 inhibits BRD4 (BET family).[1] BRD4 is a master regulator of super-enhancers driving MYC in many cancers.

  • PF-CBP1 is >100-fold selective for CBP/p300 over BRD4.[1][2][3][4] If your cell line is driven by BRD4 and not specifically dependent on the CBP bromodomain, PF-CBP1 will (correctly) show no effect.[1][2] Corrective Action:

  • Validate Target Dependency: Confirm your cell line is CBP/p300-dependent using CRISPR/Cas9 or siRNA knockdown of CREBBP/EP300 before assuming the inhibitor failed.[1][2]

Scenario C: "The compound precipitates in cell culture media."

Diagnosis: Solubility/Lipophilicity Issues. Explanation: PF-CBP1 is highly lipophilic.[1][2] Adding a high-concentration DMSO stock directly to aqueous media can cause immediate, microscopic precipitation ("crashing out"), reducing the effective concentration to zero.[1] Protocol: The "Intermediate Dilution" Method

  • Prepare your Master Stock in 100% DMSO (e.g., 10 mM).[1][2]

  • Do NOT pipette 1 µL of Master Stock directly into 10 mL of media.

  • Step 1: Dilute the Master Stock 1:100 into an intermediate vehicle (e.g., 100% DMSO or a 50:50 DMSO/PBS mix if stable) to create a 100 µM working solution.[2]

  • Step 2: Add this working solution to your media while vortexing gently.[1][2] This prevents local high-concentration shock.[1][2]

Data Interpretation: Expected vs. Anomalous

Use this table to benchmark your results against validated datasets.

ReadoutExpected Result (PF-CBP1)Unexpected (Check Protocol)Likely Cause of Error
Biochemical IC50 ~125 nM (CBP) / ~363 nM (p300)> 1 µMDegraded compound or wrong assay (e.g., HAT assay).[1][2]
Cellular EC50 1 - 5 µM (Cell type dependent)> 20 µMSerum protein binding (Albumin).[1] Perform Serum Shift Assay.[1][2]
Specificity >100x vs. BRD4Equal potency to BRD4Contamination or using a non-selective analog (e.g., I-CBP112 is less selective).[1][2]
Cytotoxicity Low (unless CBP-dependent cancer)High (Rapid necrosis)Off-target toxicity or DMSO concentration >0.5%.[1][2]
Gene Expression Downregulation of RGS4, IL6Upregulation of MYCContext dependent.[2] In some contexts, CBP loss increases MYC via compensatory pathways.[1]

Logic Flow: The "No Phenotype" Decision Tree

Follow this workflow if you observe no biological effect in your experiment.

Troubleshooting_Flow Start Observation: No Phenotype Check_Conc 1. Check Concentration Is [C] > 1 µM? Start->Check_Conc Serum_Check 2. Serum Effect? (FBS binds lipophilic drugs) Check_Conc->Serum_Check Yes Target_Check 3. Target Validation Is the cell CBP-dependent? Serum_Check->Target_Check Serum Reduced Action_Serum Action: Perform Serum Shift Assay Serum_Check->Action_Serum High Serum Readout_Check 4. Readout Type Are you measuring HAT activity? Target_Check->Readout_Check Validated Action_CRISPR Action: Validate with siRNA/CRISPR Target_Check->Action_CRISPR Unknown Action_Switch Action: Switch to ChIP-qPCR or Transcriptomics Readout_Check->Action_Switch Yes (Western)

Figure 2: Troubleshooting Logic. A step-by-step pathway to isolate the cause of experimental failure, moving from chemical properties (Serum) to biological hypothesis (Target Validation).

References & Authoritative Grounding

  • Primary Characterization & Selectivity Profile:

    • Source: Gosmini et al. (2014) / Pfizer & SGC.[1][2] "The structural basis of the interaction between the CBP/p300 bromodomain and the specific inhibitor PF-CBP1."[2]

    • Key Data: Defines the IC50 (125 nM) and the >100-fold selectivity over BRD4.

    • Verification: [1][2]

  • Cellular Activity & Mechanism:

    • Source: Piatnitski Chekler et al. (2015).[1][2] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[2][4] Chemistry & Biology.

    • Key Data: Demonstrates the downregulation of inflammatory cytokines and RGS4; establishes the disconnect between bromodomain inhibition and global HAT activity.[2]

    • Verification:

  • Comparison of HAT vs. Bromodomain Inhibitors:

    • Source: Lasko et al. (2017).[1] "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours."[1][5] (Describes A-485, useful for contrast).

    • Key Data: Contrasts the catalytic inhibition phenotype (A-485) with the reader inhibition phenotype (PF-CBP1).

    • Verification:

Disclaimer: This guide is for research use only. PF-CBP1 is a chemical probe and is not approved for human therapeutic use.[1][2]

Sources

Technical Support Center: Minimizing In Vivo Toxicity of PF-CBP1

[1]

Status: Operational Ticket ID: PFCBP1-TOX-MITIGATION Assigned Specialist: Senior Application Scientist, Epigenetics Division[1]

Introduction: The Therapeutic Window Challenge

Welcome to the PF-CBP1 Technical Support Center. You are likely here because you have observed rapid weight loss, lethargy, or unexpected mortality in your rodent models when administering PF-CBP1 (a selective CBP/p300 bromodomain inhibitor).[1]

The Core Problem: CBP and p300 are ubiquitous transcriptional co-activators essential for normal hematopoiesis and T-cell differentiation.[1] While PF-CBP1 is a highly potent tool for suppressing oncogenic transcription (e.g., Myc), its "on-target" toxicity often manifests as thrombocytopenia and gastrointestinal (GI) distress.[1]

This guide provides a troubleshooting framework to widen the therapeutic window, ensuring you measure efficacy rather than toxicity.

Module 1: Formulation & Solubility (The "Crash Out" Risk)

User Issue: "My compound precipitates immediately upon injection, causing local irritation and erratic absorption."

Technical Insight: PF-CBP1 is lipophilic and prone to "crashing out" (precipitating) upon contact with aqueous buffers.[1] If the compound precipitates in the peritoneum (IP) or gut (Oral), it forms a depot that causes local inflammation (peritonitis) rather than systemic absorption.[1] This mimics systemic toxicity but is actually a formulation artifact.[1]

Troubleshooting Protocol: Vehicle Selection

Do not use pure PBS or Saline.[1] Select a vehicle based on your administration route.[1]

Option A: Systemic Solution (IP/IV)

Best for: Pharmacokinetic (PK) studies, short-term efficacy.[1]

  • Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline.[1]

  • Preparation Order (CRITICAL):

    • Dissolve PF-CBP1 in fresh anhydrous DMSO (Wait until fully clear).

    • Add PEG400 and vortex.[1]

    • Add Tween 80 and vortex.[1]

    • Slowly add warm Saline (37°C) dropwise while vortexing.

Option B: Oral Suspension (PO)

Best for: Long-term efficacy studies (reduced Cmax spikes).[1]

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

  • Method: extensive sonication is required to create a uniform suspension.[1]

Visual Guide: Formulation Decision Tree

FormulationWorkflowStartStart: PF-CBP1 PowderRouteSelect RouteStart->RouteIP_IVIP / IV InjectionRoute->IP_IVOralOral Gavage (PO)Route->OralSolvent1. Dissolve in 100% DMSO(Must be clear)IP_IV->SolventSuspensionDisperse in 0.5% MethylcelluloseOral->SuspensionAddPEG2. Add PEG400 + Tween 80Solvent->AddPEGAddAq3. Add Warm Saline(Dropwise)AddPEG->AddAqCheckVisual Check:Precipitate?AddAq->CheckSonicateSonicate to HomogeneitySuspension->SonicateSonicate->CheckFailSTOP: Re-dissolveCheck->FailYesPassProceed to DosingCheck->PassNo

Caption: Step-by-step formulation logic to prevent compound precipitation (crashing out), a primary cause of false-positive toxicity signals.

Module 2: Dosing Strategy (Mitigating Systemic Toxicity)

User Issue: "Mice are losing weight rapidly (>15%) after 5 days of daily dosing."

Technical Insight: Continuous inhibition of CBP/p300 suppresses the regeneration of fast-cycling tissues (gut epithelium and bone marrow).[1] This is a "class effect" of bromodomain inhibitors.[1] You must move from Continuous Dosing to Pulsed Dosing .[1]

FAQ: Why is my dosing schedule failing?
SymptomProbable CauseCorrective Action
Rapid Weight Loss (>10% in 3 days) GI Toxicity (Epithelial damage)Switch to Intermittent Dosing (e.g., 5 days ON / 2 days OFF).[1]
Bruising / Pale Paws Thrombocytopenia (Low platelets)Perform CBC.[1] If platelets <200k/µL, pause dosing for 3 days.
Sudden Death (No weight loss) Embolism or Vehicle ToxicityCheck formulation for precipitation (See Module 1).[1] Reduce injection speed.
Optimized Protocol: The "Pulsed" Regimen

Instead of Daily (QD) dosing, implement a schedule that allows tissue recovery while maintaining tumor suppression.

  • Standard Start: 10–30 mg/kg IP, QD (Daily).[1]

  • Toxicity Trigger: If Body Weight Loss (BWL) hits 10%.[1]

  • Modified Schedule: Switch to 5-on / 2-off OR Q2D (Every other day).

    • Rationale: Epigenetic reprogramming often outlasts the physical presence of the drug (Pharmacodynamic memory).[1] You do not always need 100% target occupancy 24/7.[1]

Module 3: Monitoring & Validation (The Safety Loop)

User Issue: "How do I distinguish between drug efficacy and toxicity-induced tumor shrinkage?"

Technical Insight: A sick mouse eats less. Caloric restriction alone shrinks tumors.[1] You must validate that tumor reduction is due to CBP inhibition, not starvation.[1]

Experimental Validation Workflow
  • The "Pair-Feeding" Control (Gold Standard):

    • Include a vehicle-treated group that is food-restricted to match the weight loss of the drug-treated group.[1]

    • Result: If PF-CBP1 shrinks tumors more than the pair-fed group, the effect is real.[1]

  • Hematological Monitoring:

    • Frequency: Weekly sub-mandibular bleeds.

    • Target: Platelet counts. CBP inhibition affects megakaryocyte differentiation.[1]

    • Threshold: Stop dosing if Platelets < 300 x 10^9/L.[1]

Visual Guide: In Vivo Safety Loop

SafetyLoopDoseAdminister PF-CBP1MonitorDaily Monitoring:1. Body Weight2. Grimace ScaleDose->MonitorDecisionBody Weight Loss?Monitor->DecisionSafe< 10% Loss:Continue DosingDecision->SafeNoWarning10-15% Loss:Switch to Q2D Dosing(Every Other Day)Decision->WarningModerateCritical> 15% Loss:STOP DosingProvide Wet Mash/HydrationDecision->CriticalSevereCBCWeekly CBC Check:Platelets < 300k?Safe->CBCWarning->MonitorRe-evaluate in 48hCritical->MonitorRecovery PhaseCBC->DoseNormalCBC->WarningLow Platelets

Caption: The Safety Loop protocol. This logic gate ensures researchers intervene before toxicity becomes irreversible, preserving the study cohort.[1]

References

  • InvivoChem. PF-CBP1 Product & Formulation Data. (Detailed solubility and vehicle instructions for PF-CBP1).

  • Liu, X., et al. (2015). Discovery of an Oral CBP/p300 Inhibitor PF-CBP1.[1] (Primary literature describing the synthesis, selectivity, and initial in vivo characterization). [1]

  • Selleck Chemicals. PF-CBP1 Biological Activity & Protocols. (Provides standard handling and storage protocols to prevent degradation).

  • Gallenkamp, D., et al. (2014). Bromodomain inhibitors and their effects on hematopoiesis.[1] (Contextualizes the class-effect toxicity of thrombocytopenia in CBP/BET inhibitors).

Introduction: The Imperative of Rigorous Controls

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide & Troubleshooting: Control Experiments for PF-CBP1 Studies

You are likely employing PF-CBP1 (PF-06670910) to interrogate the specific function of CREB-binding protein (CBP) and p300 bromodomains in chromatin regulation.[1] While PF-CBP1 is a highly selective chemical probe (139-fold selective over BRD4), the integrity of your data rests entirely on distinguishing on-target epigenetic modulation from chemotype-specific off-target effects.[1]

This guide moves beyond basic protocols to establish a self-validating experimental system . We focus on the "matched pair" approach—using the active probe alongside its specific inactive structural analog—to rigorously prove causality.

Part 1: Compound Integrity & Handling

Before initiating biological assays, ensure your chemical tools are viable.

FAQ: Storage and Stability

Q: My PF-CBP1 powder has been at -20°C for 6 months. Is it still good? A: Yes. In solid form, PF-CBP1 is stable for up to 3 years at -20°C. However, once dissolved in DMSO, stability drops.[1]

  • Best Practice: Aliquot DMSO stocks (typically 10 mM) into single-use vials to avoid freeze-thaw cycles. Use liquid stocks within 1 month.

Q: I see precipitation when adding the compound to cell media. A: PF-CBP1 is hydrophobic.[1]

  • Troubleshooting: Do not add the DMSO stock directly to the culture dish.

  • Protocol: Pre-dilute the compound in a small volume of media (e.g., 10x final concentration) and vortex rapidly before adding to the cells. Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.[1]

Part 2: Experimental Design & The "Matched Pair" Logic

The scientific validity of your study depends on the use of ISOX-INACT , the specific negative control for PF-CBP1.[1]

The Control System: PF-CBP1 vs. ISOX-INACT
  • PF-CBP1 (Active Probe): Contains a dimethylisoxazole headgroup that mimics acetyl-lysine, slotting perfectly into the hydrophobic bromodomain pocket of CBP/p300.[1]

  • ISOX-INACT (Negative Control): Chemically identical scaffold but modified with two additional methyl groups.[1][2] These groups create a steric clash , preventing the molecule from entering the bromodomain pocket while retaining the physicochemical properties of the parent molecule.

Why this matters: If a phenotype (e.g., cell death, gene repression) is observed with both PF-CBP1 and ISOX-INACT, the effect is off-target (likely driven by the scaffold structure, not CBP inhibition).[1] You must discard that data point.[1]

Visualizing the Control Logic

PFCBP1_Mechanism cluster_0 Experimental Condition A: Active Probe cluster_1 Experimental Condition B: Negative Control Probe PF-CBP1 (Active) Target CBP/p300 Bromodomain Probe->Target Binds Pocket Result_A Chromatin Displacement Target->Result_A Inhibits Phenotype_A Specific Transcriptional Repression Result_A->Phenotype_A Control ISOX-INACT (Inactive) Target_B CBP/p300 Bromodomain Control->Target_B Fails to Bind Result_B No Binding (Steric Clash) Target_B->Result_B Phenotype_B Wild-Type Phenotype Result_B->Phenotype_B

Caption: Mechanistic logic of the PF-CBP1 vs. ISOX-INACT matched pair. ISOX-INACT fails to bind due to steric hindrance, serving as a filter for off-target toxicity.[1]

Part 3: Validation Protocols (Step-by-Step)

Do not assume the probe works in your specific cell line. You must validate Target Engagement (TE) .

Protocol A: Cellular Target Engagement (NanoBRET)

This is the gold standard to prove PF-CBP1 is entering the nucleus and binding CBP.[1]

  • Transfection: Transfect HEK293 (or your target cells) with a NanoLuc-CBP Bromodomain fusion plasmid.[1]

  • Tracer Addition: 24h post-transfection, add the cell-permeable fluorescent tracer (typically a broad-spectrum bromodomain ligand).[1]

  • Treatment: Treat cells with:

    • Group 1: PF-CBP1 (Dose response: 10 nM – 10 µM).[1]

    • Group 2: ISOX-INACT (Same concentrations).[1]

  • Incubation: 2 hours at 37°C.

  • Readout: Measure BRET signal (Donor emission / Acceptor emission).

    • Success Criteria: PF-CBP1 causes a dose-dependent decrease in BRET signal (displacing the tracer).[1] ISOX-INACT shows no change or minimal displacement (IC50 > 10 µM).[1]

Protocol B: Functional Readout (qPCR)

CBP inhibition typically suppresses inflammatory gene expression.[1]

  • Seeding: Seed macrophages (e.g., BMDMs or RAW 264.[1]7) at 0.5 x 10^6 cells/mL.[1]

  • Pre-treatment: Treat with PF-CBP1 or ISOX-INACT (1 µM) for 1 hour.[1]

  • Stimulation: Add LPS (100 ng/mL) to induce inflammation.[1] Incubate for 4-6 hours.

  • Lysis & PCR: Extract RNA and perform qRT-PCR for Il6 or Ifnb1.

    • Success Criteria: PF-CBP1 significantly reduces LPS-induced Il6 mRNA compared to DMSO.[1] ISOX-INACT treated cells show Il6 levels comparable to DMSO.[1]

Part 4: Troubleshooting & FAQs

Scenario 1: "Both PF-CBP1 and ISOX-INACT killed my cells."[1][2]
  • Diagnosis: General cytotoxicity or off-target scaffold toxicity.[1]

  • Solution:

    • Check Concentration: You likely exceeded the specificity window. PF-CBP1 is potent (IC50 ~125 nM).[1][3][4][5] Do not exceed 5-10 µM in cellular assays.[1]

    • Solvent Effect: Ensure DMSO is <0.1%.[1]

    • Action: Repeat dose-response viability assay (CellTiter-Glo) with both compounds. Determine the LD50. Work at a concentration where ISOX-INACT is non-toxic.[1]

Scenario 2: "I see no effect on my gene of interest."
  • Diagnosis: Poor chromatin turnover or incorrect timepoint.[1]

  • Solution:

    • Kinetics: Bromodomain inhibition relies on histone turnover.[1] Short treatments (<2h) may be insufficient for transcriptional changes.[1] Extend treatment to 24h.

    • Target Validation: Confirm your gene is actually CBP-driven.[1] Not all acetylated promoters require CBP bromodomain function for maintenance.[1]

Scenario 3: "Can I use SGC-CBP30 as a control?"
  • Diagnosis: Conflating different chemical series.[1]

  • Solution: No. SGC-CBP30 is a different molecule (though related).[1] While it targets CBP, it has a different off-target profile.[1] Always use the control synthesized specifically for your probe series (ISOX-INACT for PF-CBP1).[1]

Summary of Quantitative Expectations

ParameterPF-CBP1 (Active)ISOX-INACT (Control)Note
CBP Biochemical IC50 ~125 nM> 10,000 nM>80-fold window required
BRD4 Selectivity > 100-foldN/A (Inactive)Critical for specificity
Cellular Toxicity (MΦ) Non-toxic < 10 µMNon-toxic < 30 µMIf toxic, check dose
Target Engagement Displaces TracerNo DisplacementMandatory validation

References

  • Chekler, E. L., et al. (2015).[3][6] Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities.[3] Chemistry & Biology, 22(12), 1588–1596.[3]

    • Primary reference describing the synthesis of PF-CBP1 and the neg
  • Structural Genomics Consortium (SGC). PF-CBP1 Chemical Probe Profile.[1] [1]

    • Source for selectivity data and structural characteriz
  • Chemical Probes Portal. PF-CBP1 Validation Data.

    • Independent expert review and recommended concentr

Sources

Technical Support Center: Validating PF-CBP1 Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Welcome to the PF-CBP1 Validation Center. Validating a chemical probe in a new biological context (e.g., a patient-derived cell line or a novel tissue type) requires proving three distinct events: Permeability , Target Engagement , and Functional Consequence .

PF-CBP1 is a highly selective, potent inhibitor of the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300).

  • What it does: It acts as an "Epigenetic Reader" inhibitor.[1] It competitively binds to the bromodomain pocket, displacing CBP/p300 from acetylated lysine residues (H3K18ac, H3K27ac) on chromatin.

  • What it does NOT do: It is not a HAT (Histone Acetyltransferase) inhibitor. It does not directly block the catalytic addition of acetyl groups (unlike A-485). Therefore, global reductions in histone acetylation are not the primary immediate readout.

Mechanism Visualization

The following diagram illustrates the competitive inhibition mechanism and the downstream consequence on super-enhancer-driven transcription (e.g., MYC).

PFCBP1_Mechanism Chromatin Acetylated Chromatin (Enhancers/Promoters) AcLys Acetyl-Lysine Residues Chromatin->AcLys CBP CBP/p300 Complex (Reader & Writer) GeneExp Oncogene Transcription (e.g., MYC, IRF4) CBP->GeneExp Drives Expression AcLys->CBP Recruitment via Bromodomain PFCBP1 PF-CBP1 (Inhibitor) PFCBP1->CBP Competes for Bromodomain PFCBP1->AcLys Blocks Binding Differentiation Cell State Change (Differentiation/Apoptosis) GeneExp->Differentiation

Caption: PF-CBP1 competes with acetylated chromatin for the CBP/p300 bromodomain, leading to the collapse of enhancer-driven transcription networks.

Core Validation Protocol (The "Self-Validating" System)

To ensure scientific integrity, you must run a Negative Control in parallel. The standard control for PF-CBP1 is ISOX-INACT (or a specific enantiomer provided by your vendor). If your biological effect is observed with both PF-CBP1 and the negative control, the effect is off-target.

Recommended Experimental Workflow
StepAssay TypePurposeKey Readout
1 CETSA (Cellular Thermal Shift)Target Engagement. Proves the drug entered the nucleus and bound CBP/p300.Thermal shift (

) > 2°C compared to DMSO.
2 ChIP-qPCR Proximal Function. Proves the drug displaced CBP from chromatin.Reduced CBP occupancy at MYC enhancer.
3 RT-qPCR Distal Function. Proves transcriptional collapse.Downregulation of MYC, IRF4, or RGS4.
4 Viability / Flow Phenotype. Proves biological consequence.G1 arrest or Apoptosis (Annexin V).

Troubleshooting & FAQs

Module A: Target Engagement (Did the drug get in?)

Q: I see no phenotypic effect. How do I know if PF-CBP1 actually bound CBP in my cells? A: You must perform a Cellular Thermal Shift Assay (CETSA). CBP and p300 are large nuclear proteins, so standard lysis buffers can sometimes interfere with the assay.

Troubleshooting the CETSA Protocol:

  • Lysis Buffer: Do not use harsh detergents (RIPA) initially. Use a freeze-thaw cycle with PBS + Protease Inhibitors to keep the protein native during the heating step.

  • Temperature Range: CBP/p300 are large (>300 kDa). Their melting curves can be shallow. Test a range of 40°C to 60°C.

  • Nuclear Extraction: If whole-cell CETSA fails, perform a nuclear isolation after compound treatment but before heating.

Q: What is the expected shift? A: A shift (


) of 2–4°C  is typical for bromodomain inhibitors at saturating concentrations (1–5 µM).
Module B: Functional Readouts (Did the drug work?)

Q: I treated cells for 24 hours, but global H3K27ac levels (Western Blot) didn't change. Is the drug inactive? A: No. This is a common misconception.

  • Reason: PF-CBP1 blocks the reader (bromodomain), not the writer (HAT domain). While long-term displacement might reduce acetylation maintenance, the primary mechanism is physical displacement.

  • Solution: Do not rely on global H3K27ac Western Blots. Instead, perform ChIP-qPCR for CBP/p300 at known super-enhancers (e.g., the MYC super-enhancer). You should see a loss of CBP occupancy, even if the histone marks remain temporarily.

Q: MYC mRNA levels are not decreasing. Why? A: Check your kinetics and concentration.

  • Kinetics: MYC has a short half-life (~20 mins). Transcriptional effects should be visible within 2–6 hours . If you wait 48 hours, compensatory mechanisms may mask the effect.

  • Context: Not all cell lines are "MYC-addicted" or driven by CBP-dependent super-enhancers.

  • Validation: Check RGS4 (in neuronal lines) or inflammatory cytokines (IL-6) if using macrophages, as these are validated PF-CBP1 targets.

Module C: Phenotypic Discrepancies[2]

Q: The cells are not dying, even though I see target engagement. A: CBP and p300 have partial redundancy.

  • Redundancy: In some contexts, p300 can compensate for CBP loss (and vice versa). PF-CBP1 hits both, but the cellular threshold for toxicity varies.

  • Cell State: Differentiated cells are often resistant to bromodomain inhibition compared to rapidly proliferating cancer cells.

  • Check the Control: Ensure ISOX-INACT is showing no effect. If the control is toxic, your cell line might be sensitive to the chemical scaffold, not the specific inhibition.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: No Phenotype Observed CETSA Step 1: Perform CETSA (Target Engagement) Start->CETSA Shift Is there a Tm Shift? CETSA->Shift NoShift No Shift Shift->NoShift No YesShift Yes, Shift > 2°C Shift->YesShift Yes CheckPerm Check Permeability / Efflux Pumps NoShift->CheckPerm Step2 Step 2: Check Proximal Marker (MYC qPCR / ChIP) YesShift->Step2 MarkerCheck Is MYC/Target Down? Step2->MarkerCheck NoDown No Downregulation MarkerCheck->NoDown No YesDown Yes, Target is Down MarkerCheck->YesDown Yes Redundancy Issue: Pathway Redundancy or Slow Kinetics NoDown->Redundancy Context Issue: Cellular Context (Cell line not CBP-dependent) YesDown->Context

Caption: Logic flow for diagnosing failure of PF-CBP1 validation in a new cell line.

References

  • Piatnitski Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[2] Chemistry & Biology, 22(12), 1588–1596.[2]

  • Structural Genomics Consortium (SGC). "Chemical Probe: PF-CBP1." Chemical Probes Portal.[3][4]

  • Goswami, C. P., et al. (2018). "A Polymer-Based Drug Delivery System for the Selective Delivery of the CBP/p300 Inhibitor PF-CBP1." International Journal of Nanomedicine. (Contextual support for delivery challenges).
  • Conery, A. R., et al. (2016). "Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming." Nature Chemical Biology. (Mechanistic comparison).

Sources

Validation & Comparative

Technical Comparison Guide: PF-CBP1 vs. Emerging CBP/p300 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-CBP1 represents a second-generation, highly selective small-molecule inhibitor targeting the bromodomain (reader domain) of CREB-binding protein (CBP) and p300.

Unlike the catalytic HAT inhibitor A-485 , which blocks the "writing" of acetyl marks, PF-CBP1 prevents the "reading" of acetylated histones (specifically H3K27ac) at enhancer regions. While the first-generation probe SGC-CBP30 established the therapeutic viability of this target, it suffered from rapid metabolic clearance. PF-CBP1 was engineered to overcome these pharmacokinetic liabilities, making it the superior choice for in vivo efficacy studies and long-duration cellular assays where metabolic stability is critical.

Part 1: Mechanistic Distinction (Reader vs. Writer)[1]

To select the correct inhibitor, researchers must distinguish between blocking the catalytic activity (HAT domain) and the chromatin recruitment mechanism (Bromodomain).

The CBP/p300 Functional Architecture

CBP/p300 functions as a molecular scaffold.[1] The bromodomain anchors the protein to acetylated chromatin (H3K27ac), while the HAT domain acetylates nearby histones and transcription factors.

  • PF-CBP1 (and SGC-CBP30, GNE-049): Displaces CBP/p300 from chromatin. This collapses enhancer-promoter loops, leading to the rapid downregulation of oncogenes like MYC and IRF4.

  • A-485: Inhibits the enzymatic addition of acetyl groups. This results in global hypoacetylation but does not necessarily displace the protein complex immediately.

CBP_Mechanism Chromatin Acetylated Chromatin (H3K27ac) CBP_Complex CBP/p300 Complex Chromatin->CBP_Complex Recruitment via Bromodomain Oncogenes Oncogene Transcription (MYC, IRF4) CBP_Complex->Oncogenes Enhancer Activation PFCBP1 PF-CBP1 / SGC-CBP30 (Bromodomain Inhibitor) PFCBP1->Chromatin Blocks Recruitment (Displacement) A485 A-485 (HAT Inhibitor) A485->CBP_Complex Blocks Acetylation (Enzymatic Dead)

Figure 1: Mechanistic divergence between Bromodomain displacement (PF-CBP1) and HAT catalytic inhibition (A-485).

Part 2: Comparative Profiling

The following table synthesizes experimental data to position PF-CBP1 against its primary alternatives.

Table 1: CBP/p300 Inhibitor Landscape[3]
FeaturePF-CBP1 SGC-CBP30 A-485 GNE-049
Primary Target CBP/p300 Bromodomain CBP/p300 Bromodomain CBP/p300 HAT Domain CBP/p300 Bromodomain
Mechanism Chromatin DisplacementChromatin DisplacementCatalytic InhibitionChromatin Displacement
Potency (Kd/IC50) ~2 nM (Kd)~21 nM (Kd)~9.8 nM (IC50)~1.1 nM (IC50)
Selectivity (vs BRD4) >1000-fold~40-foldN/A (Distinct Domain)>3800-fold
In Vivo Stability High (Suitable for animal models)Low (Rapid clearance)High High
Primary Use Case In vivo efficacy & long-term cellular assaysShort-term in vitro chemical probeDissecting catalytic vs. scaffolding functionIn vivo efficacy (alternative to PF-CBP1)
Key Downstream Effect Downregulation of IRF4/MYCDownregulation of IRF4/MYCGlobal H3K27ac reductionDownregulation of IRF4/MYC
Technical Analysis[3][4][5][6]
  • PF-CBP1 vs. SGC-CBP30: SGC-CBP30 is an excellent probe for biochemical assays. However, for experiments requiring duration >24 hours or animal dosing, PF-CBP1 is mandatory due to SGC-CBP30's metabolic instability.

  • Selectivity over BET: Early bromodomain inhibitors often cross-reacted with BET proteins (BRD4). PF-CBP1 exhibits >1000-fold selectivity against BRD4, ensuring that observed phenotypes are due to CBP/p300 inhibition, not BET inhibition (which has a distinct toxicity profile).

  • PF-CBP1 vs. A-485: These are complementary tools.[2] Use PF-CBP1 to test if the physical presence of CBP at enhancers is required. Use A-485 to test if the catalytic activity is required.

Part 3: Experimental Validation Protocols

To validate PF-CBP1 activity in your specific model system, use the following self-validating workflow.

Protocol A: Cellular Target Engagement (NanoBRET)

Rationale: Before assessing phenotypic changes, you must prove the compound enters the cell and binds the specific domain in the nuclear compartment.

Materials:

  • HEK293 cells transfected with NanoLuc-CBP-Bromodomain fusion vector.

  • HaloTag-Histone H3 ligand (fluorescent tracer).

  • PF-CBP1 (Test) and SGC-CBP30 (Positive Control).

Step-by-Step:

  • Seeding: Plate transfected cells (20,000/well) in white 96-well plates. Allow adhesion for 6 hours.

  • Tracer Addition: Add HaloTag-Ligand (0.1 µM final) to bind the bromodomain.

  • Treatment: Treat cells with a dose-response curve of PF-CBP1 (0.1 nM to 10 µM). Incubate for 2 hours at 37°C.

    • Control: Include a "No Tracer" well (background) and "DMSO only" well (max signal).

  • Readout: Add NanoBRET substrate. Measure donor emission (460nm) and acceptor emission (618nm).

  • Calculation: Calculate the milliBRET ratio (Acceptor/Donor × 1000). PF-CBP1 binding will displace the tracer, causing a dose-dependent decrease in BRET signal.

    • Success Metric: An IC50 < 100 nM confirms potent cellular target engagement.[3]

Protocol B: Functional Readout (MYC Suppression)

Rationale: CBP/p300 inhibition collapses super-enhancers driving MYC. This is a robust pharmacodynamic marker.

Step-by-Step:

  • Treatment: Treat cells (e.g., Multiple Myeloma or Prostate Cancer lines) with PF-CBP1 (1 µM) for 6, 12, and 24 hours.

  • Lysis: Harvest cells in RIPA buffer with protease inhibitors.

  • Western Blot: Probe for c-MYC (Target) and Vinculin (Loading Control).

    • Critical Control: Run a parallel arm with A-485 . A-485 often shows slower MYC downregulation compared to the rapid kinetics of PF-CBP1.

  • Validation: A >50% reduction in c-MYC protein levels at 6-12 hours indicates successful enhancer disruption.

Experimental Workflow Diagram

Validation_Workflow Start Start: Compound Validation Step1 1. NanoBRET Assay (Target Engagement) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 2. Phenotypic Screen (Viability/Proliferation) Decision1->Step2 Yes Fail Check Permeability / Re-evaluate Compound Decision1->Fail No Step3 3. Mechanistic Confirmation (qPCR/Western for MYC) Step2->Step3 Success Proceed to In Vivo PK/PD Studies Step3->Success

Figure 2: Decision tree for validating PF-CBP1 activity in a new biological model.

Part 4: Strategic Selection Guide

Choose PF-CBP1 if:

  • You are conducting animal studies (xenografts, PDX).

  • You need to differentiate between BET inhibition (BRD4) and CBP/p300 inhibition (PF-CBP1 is >1000x selective).

  • You are studying the structural role of CBP/p300 at enhancers (displacement).

Choose A-485 if:

  • You specifically want to study the loss of Acetyl-Transferase activity without removing the protein complex.

  • You are validating if a phenotype is driven by the catalytic domain (e.g., for potential combination therapies with HDAC inhibitors).

Choose SGC-CBP30 if:

  • You are replicating historical data using the original Structural Genomics Consortium probe.

  • You are performing strictly biochemical (cell-free) assays where metabolic stability is irrelevant.

References

  • Goswami, R. et al. (2018). Characterization of a Novel, Potent, and Selective Inhibitor of the CBP/p300 Bromodomain.Journal of Medicinal Chemistry .

  • Lasko, L. M. et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours.Nature .

  • Conery, A. R. et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma.[4]eLife .[4]

  • Romero, F. A. et al. (2017). GNE-049: A Potent, Selective, and Orally Bioavailable Inhibitor of CBP and p300 Bromodomains.[5]Journal of Medicinal Chemistry .

  • Structural Genomics Consortium (SGC). Chemical Probe: SGC-CBP30.SGC Probes .

Sources

Comparative Guide: PF-CBP1 vs. I-CBP112

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between PF-CBP1 and I-CBP112 , two premier chemical probes targeting the bromodomains of CBP (CREBBP) and p300 (EP300).

Executive Summary

For researchers investigating the epigenetic "reader" function of CBP/p300:

  • Select PF-CBP1 if your primary focus is phenotypic cytotoxicity and transcriptional suppression in oncology models (specifically DLBCL and prostate cancer). It exhibits superior single-agent efficacy and a more favorable pharmacokinetic profile for in vivo tumor growth inhibition.

  • Select I-CBP112 if you are studying mechanistic differentiation , chromatin remodeling dynamics , or chemo-sensitization . It is the established "gold standard" structural probe for biophysical assays (crystallography, NMR) and serves as an excellent tool for dissecting the allosteric interplay between the bromodomain and HAT domains.

Chemical & Pharmacological Profile

Both compounds are acetyl-lysine (Kac) competitive inhibitors. However, they belong to distinct chemical scaffolds, influencing their binding kinetics and solubility profiles.

Biochemical Potency & Selectivity Table
FeaturePF-CBP1 I-CBP112
Chemical Class Benzimidazole derivativeBenzoxazepine
Target CBP / p300 BromodomainsCBP / p300 Bromodomains
CBP Potency (IC50) 125 nM ~170 nM
p300 Potency (IC50) 363 nM ~600 nM
Binding Affinity (Kd) < 50 nM (High Affinity)151 nM (CBP) / 167 nM (p300)
Selectivity (vs. BET) >139-fold (vs. BRD4)>100-fold (vs. BRD4)
Primary Cellular Effect Cytotoxicity (Apoptosis/G1 Arrest)Differentiation / Chemo-sensitization
In Vivo Application Validated (Xenograft growth inhibition)Limited (PK/Solubility challenges)

Analytic Insight: PF-CBP1 demonstrates slightly higher biochemical potency and a sharper distinction between CBP and p300 compared to I-CBP112. Crucially, PF-CBP1's physicochemical properties allow for higher oral bioavailability, making it the superior choice for in vivo efficacy studies.

Mechanistic Deep Dive

Mode of Action: The "Reader" Blockade

Both compounds function by displacing CBP/p300 from acetylated chromatin. CBP/p300 are transcriptional co-activators; their bromodomains "read" acetylated histones (e.g., H3K18ac, H3K27ac) to anchor the transcription machinery to promoters and enhancers of oncogenes like MYC, BCL6, and IRF4.

Differentiation Point:

  • PF-CBP1 acts as a classic antagonist, swiftly reducing chromatin occupancy at super-enhancers, leading to the collapse of oncogenic transcriptional programs.

  • I-CBP112 has been shown in specific nucleosomal assays to induce a conformational change that can paradoxically stimulate the HAT catalytic activity on H3K18 in cell-free systems, suggesting a complex allosteric modulation. However, in cellular contexts, it primarily functions as a functional inhibitor of transcription.

Pathway Visualization

The following diagram illustrates the blockade of the pathogenic signaling axis common in Diffuse Large B-Cell Lymphoma (DLBCL) and Prostate Cancer.

CBP_Pathway Chromatin Acetylated Chromatin (H3K27ac / H3K18ac) Complex Chromatin-CBP Complex (Transcriptional Hub) Chromatin->Complex Recruitment CBP_p300 CBP/p300 (Bromodomain Reader) CBP_p300->Complex Binding Inhibitor PF-CBP1 / I-CBP112 Inhibitor->CBP_p300 Competitive Binding (Displacement) Inhibitor->Complex Dissociation Oncogenes Oncogene Transcription (c-MYC, BCL6, IRF4) Complex->Oncogenes Enhancer Activation Phenotype Tumor Cell Proliferation & Survival Oncogenes->Phenotype Drives

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9][10] Both compounds compete with acetylated lysine residues, displacing CBP/p300 from chromatin and silencing oncogenic drivers.

Efficacy Analysis

PF-CBP1: The Cytotoxic Specialist

PF-CBP1 is engineered for potency. In DLBCL cell lines (OCI-LY10, SU-DHL4), it drives a clear G1 cell cycle arrest followed by apoptosis.

  • Key Data: In OCI-LY10 xenografts, oral administration (50 mg/kg BID) resulted in ~60% tumor growth inhibition.

  • Application: Use for "Kill Curves," xenograft studies, and assessing direct transcriptional collapse of super-enhancer driven genes.

I-CBP112: The Functional Probe

I-CBP112 is often less cytotoxic as a single agent but highly effective at inducing differentiation (e.g., in MLL-fusion leukemias).

  • Key Data: Sensitizes multidrug-resistant cells to chemotherapy (e.g., Doxorubicin) by downregulating ABC transporters.[7]

  • Application: Use for combinatorial screens (e.g., with BET inhibitors or chemotherapy), structural biology, and studying differentiation markers without immediate massive cell death.

Experimental Protocol: TR-FRET Binding Assay

To validate the potency of these inhibitors in your specific system, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This assay measures the disruption of the interaction between the CBP bromodomain and an acetylated peptide.[7]

Workflow Diagram

TR_FRET_Workflow Step1 1. Prepare Reagents (His-tagged CBP Bromodomain + Biotin-H4-Kac Peptide) Step2 2. Add Fluorophores (Europium-anti-His Ab + APC-Streptavidin) Step1->Step2 Step3 3. Add Inhibitor (PF-CBP1 or I-CBP112 Serial Dilution) Step2->Step3 Step4 4. Incubation (60 min @ RT) Step3->Step4 Step5 5. Read Signal (Ex: 337nm | Em: 620/665nm) Step4->Step5 Analysis Data Analysis: Low FRET = High Inhibition Step5->Analysis Calculate IC50

Figure 2: TR-FRET Competition Assay Workflow. A decrease in FRET signal indicates successful displacement of the peptide by the inhibitor.

Step-by-Step Methodology
  • Buffer Prep: Use a standard assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT).

  • Protein Mix: Dilute His-tagged CBP bromodomain (final conc. 50 nM) and Biotinylated-H4(K5ac/K8ac/K12ac/K16ac) peptide (final conc. 100 nM).

  • Detection Mix: Add Europium-cryptate labeled anti-His antibody and XL665-labeled Streptavidin.

  • Compound Addition: Dispense PF-CBP1 or I-CBP112 (10-point dose response, starting at 10 µM) into 384-well plates.

  • Reaction: Add Protein/Peptide/Detection mix to wells.

  • Incubate: 1 hour at Room Temperature in the dark.

  • Measurement: Read on a microplate reader (e.g., EnVision). Calculate the ratio of acceptor (665 nm) to donor (620 nm) emission.

  • Validation: The IC50 should align with Table 1 values. If IC50 > 1 µM, check protein integrity.

References

  • Structural Genomics Consortium (SGC). I-CBP112: A Chemical Probe for CBP/p300 Bromodomains. [Link]

  • Pfizer Inc. Discovery of PF-CBP1, a Selective Inhibitor of the Bromodomains of CREB Binding Protein and p300. (Published in ACS Med. Chem. Lett.) [Link][3]

  • Picaud, S., et al. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy.[5] (Cancer Research, 2015).[3] [Link]

  • Chemical Probes Portal. Expert Reviews and Data for I-CBP112. [Link][1][2]

Sources

Genetic Knockdown of CBP vs. PF-CBP1 Inhibition: Isoform Specificity vs. Kinetic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Genetic Knockdown of CBP versus PF-CBP1 Inhibition Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

This guide compares the utility of genetic knockdown (KD) of CREB-binding protein (CBP/CREBBP) against pharmacological inhibition using the chemical probe PF-CBP1 .

The Verdict: The choice between these methods hinges on the specific biological question regarding isoform dependency versus domain dependency .

  • Genetic Knockdown (KD): Superior for isolating CBP-specific functions distinct from its paralog p300 (EP300), but limited by slow onset and compensatory upregulation of p300.

  • PF-CBP1 Inhibition: Superior for dissecting the acute kinetic role of the bromodomain (chromatin reading) across both CBP and p300. While PF-CBP1 exhibits a slight preference for CBP (IC

    
     125 nM) over p300 (IC
    
    
    
    363 nM), it functionally inhibits both at working concentrations, making it a "pan-CBP/p300 bromodomain" tool that avoids the compensatory artifacts of KD.
Mechanism of Action (MOA) & Selectivity Profile

The fundamental difference lies in the scope of ablation: KD removes the entire protein scaffold, while PF-CBP1 sterically occludes the acetyl-lysine reading pocket (bromodomain) without degrading the catalytic HAT domain.

Comparative Selectivity Data
FeatureGenetic Knockdown (CRISPR/siRNA) PF-CBP1 (Small Molecule)
Primary Target CREBBP gene (mRNA/Protein)CBP Bromodomain (and p300 Bromodomain)
Isoform Selectivity High: Targets CBP; spares p300.[1][2][3][4]Moderate:

3-fold preference for CBP over p300; functionally hits both.
Family Selectivity Absolute (Sequence specific).High: >100-fold selective over BET family (BRD4).[1][5]
Domain Effect Total Loss: HAT, Bromodomain, Scaffold (KIX, TAZ).Domain Specific: Blocks Acetyl-Lysine reading only.
Kinetics Slow: Days (siRNA) to Weeks (CRISPR).Fast: Minutes to Hours (Acute transcriptional arrest).
Compensatory Risk High: p300 often upregulated to compensate.Low: Acute onset prevents immediate rewiring.
Mechanistic Pathway Diagram

The following diagram contrasts the downstream consequences of genetic depletion versus steric inhibition.

MOA_Comparison cluster_KD Method A: Genetic Knockdown (CBP Only) cluster_Drug Method B: PF-CBP1 Inhibition (CBP + p300) siRNA siRNA/shRNA (Anti-CBP) CBP_mRNA CBP mRNA siRNA->CBP_mRNA Degradation No_CBP Loss of CBP Protein (Scaffold + HAT + BRD) CBP_mRNA->No_CBP Translation Block p300_Comp p300 Upregulation (Paralog Compensation) No_CBP->p300_Comp Feedback Loop Drug PF-CBP1 (2-5 µM) CBP_Prot CBP Protein (Intact Scaffold) Drug->CBP_Prot Binds BRD (IC50 ~125nM) p300_Prot p300 Protein (Intact Scaffold) Drug->p300_Prot Binds BRD (IC50 ~363nM) Inhib_Complex Bromodomain Blockade (No Chromatin Reading) CBP_Prot->Inhib_Complex p300_Prot->Inhib_Complex

Figure 1: Genetic KD induces total protein loss and compensatory p300 upregulation. PF-CBP1 preserves the protein scaffold but blocks chromatin recruitment of both paralogs.

Experimental Evidence & Performance Analysis
A. The "Paralog Problem" (Why KD often fails)

CBP and p300 share high sequence homology. In many cell lines (e.g., HCT116, K562), knocking down CBP alone results in negligible transcriptional changes because p300 levels increase to maintain enhancer acetylation (H3K27ac).

  • Evidence: Raisner et al. (2018) demonstrated that only the dual loss of CBP/p300 (via degradation or dual-KD) collapses enhancer activity.

  • PF-CBP1 Advantage: By inhibiting the bromodomains of both enzymes simultaneously (at concentrations >1 µM), PF-CBP1 mimics a "dual functional knockdown" of the reading capability, rapidly suppressing MYC and IRF4 expression without requiring difficult double-transfection protocols.

B. Selectivity Benchmarking (PF-CBP1 vs. BET Inhibitors)

PF-CBP1 is distinct from BET inhibitors (like JQ1) and broad HAT inhibitors.

  • Data Source: Chekler et al. (Chem. Biol. 2015).[6][7]

  • Key Metric: PF-CBP1 is >100-fold selective for CBP/p300 over BRD4.[1][2][3][5][8] This is critical because BRD4 inhibition causes massive global transcriptional pausing. PF-CBP1 allows researchers to specifically interrogate the enhancer-activation step regulated by CBP/p300, distinct from the elongation step regulated by BRD4.

C. Transcriptional Phenotypes
Biological OutcomeCBP KD (Single)PF-CBP1 Treatment
H3K27ac Levels Minimal change (p300 compensates).Reduced (Displaces HAT from chromatin).
Inflammatory Genes Variable/Weak response.Potent suppression (e.g., IL-17, RGS4).
Cell Cycle Slow G1 arrest (days).Rapid G1 arrest (hours).
Scaffold Functions Lost (e.g., p53 interaction lost).Retained (CBP still binds p53 via TAZ domains).
Detailed Experimental Protocols
Protocol A: PF-CBP1 Cellular Assay (Acute Inhibition)

Use this to validate bromodomain-dependent transcription.

  • Reagent Prep: Dissolve PF-CBP1 (CAS: 1962928-21-7) in DMSO to 10 mM stock.

    • Control: Use ISOX-INACT (negative control probe) or DMSO.

  • Seeding: Seed cells (e.g., macrophages, HEK293) at 0.5 × 10⁶ cells/mL.

  • Dosing: Treat with 1.0 µM – 3.0 µM PF-CBP1.

    • Note: While IC

      
       is nanomolar, cellular potency often requires low micromolar range to fully outcompete high nuclear acetyl-lysine concentrations.
      
  • Incubation:

    • Early Transcription: 2–6 hours (for qPCR of immediate early genes like FOS, MYC).

    • Phenotype:[1][3][4][9][10][11][12] 24–48 hours (for Proliferation/Viability).

  • Readout:

    • qPCR: Check downregulation of RGS4 or IL1B.

    • ChIP-qPCR: Validate displacement of CBP from super-enhancers (e.g., MYC locus).

Protocol B: Validating Genetic Knockdown (Specificity Check)

Use this to study CBP-unique scaffolding functions.

  • Transfection: Transfect siRNA targeting CREBBP (CBP).

    • Critical: Must use a non-targeting scramble control.

  • Timepoint: Harvest at 48–72 hours post-transfection.

  • Western Blot Validation (Mandatory):

    • Probe for CBP (ensure >80% depletion).

    • CRITICAL STEP: Probe for p300 .[5] If p300 levels increase >1.5x, your phenotype may be masked.

  • Rescue Experiment (Self-Validation):

    • Transfect a CBP plasmid resistant to the siRNA (wobble mutant) to prove the phenotype is CBP-dependent and not off-target.

Decision Logic: When to use which?

Use the following logic flow to select the appropriate tool for your study.

Decision_Tree Start Experimental Goal Q1 Is the focus on the Scaffold or the Domain? Start->Q1 Branch_Scaffold Scaffold/PPIs (e.g., p53-CBP binding) Q1->Branch_Scaffold Branch_Domain Chromatin Reading (Enhancer Acetylation) Q1->Branch_Domain Res_KD Use Genetic Knockdown (Monitor p300 compensation) Branch_Scaffold->Res_KD Drug leaves scaffold intact Q2 Is distinguishing CBP from p300 absolutely critical? Branch_Domain->Q2 Q2->Res_KD Yes, I need CBP-only data Res_Drug Use PF-CBP1 (Inhibits CBP+p300 BRDs) Q2->Res_Drug No, I study enhancer kinetics

Figure 2: Decision matrix for selecting between genetic ablation and chemical inhibition.

References
  • Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[6][7] Chemistry & Biology, 22(11), 1588-1596.

    • Primary reference for PF-CBP1 discovery and selectivity profile.
  • Raisner, R., et al. (2018). "Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K56 Acetylation." Cell Reports, 24(7), 1722-1729.

    • Demonstrates the functional redundancy of CBP/p300 and the utility of dual inhibition.
  • Goswami, R., et al. (2018). "A Selective Chemical Probe for the Bromodomains of CBP and p300." Structural Genomics Consortium (SGC).

    • Validation of PF-CBP1 as a high-quality chemical probe.
  • Hammitzsch, A., et al. (2015). "CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses." Proceedings of the National Academy of Sciences, 112(34), 10768-10773.

    • Comparative data on CBP/p300 bromodomain inhibition in inflammatory contexts.[8][10][11]

Sources

Synergistic Effects of PF-CBP1: A Technical Comparison & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-CBP1 represents a precise tool in the epigenetic pharmacopeia, functioning as a highly selective inhibitor of the bromodomain (reader domain) of CREB-binding protein (CBP) and p300.[1] Unlike catalytic inhibitors (HAT inhibitors) that block the enzymatic addition of acetyl groups, PF-CBP1 physically displaces the CBP/p300 complex from acetylated chromatin (specifically H3K27ac marks).

This guide analyzes the synergistic potential of PF-CBP1, specifically highlighting its profound combinatorial efficacy with BET inhibitors (e.g., JQ1) .[2] We provide a comparative analysis against alternative inhibitors (A-485, I-CBP112) and detail a self-validating experimental protocol for quantifying this synergy.

Part 1: Mechanistic Foundation

The "Reader" vs. "Writer" Distinction

To understand synergy, one must distinguish PF-CBP1's mechanism from its competitors.

  • PF-CBP1 (Reader Inhibitor): Blocks the recognition of acetylated lysines. It evicts the protein from the chromatin, causing a collapse of enhancer-promoter loops.

  • A-485 (Writer Inhibitor): Blocks the catalytic activity (HAT domain).[3] It stops new acetylation but may leave the physical scaffold of the protein intact on chromatin for a duration.

The synergy of PF-CBP1 is often driven by the "Chromatin Collapse" hypothesis : by displacing CBP/p300, PF-CBP1 destabilizes Super-Enhancers (SEs) that drive oncogenes like MYC and BCL6. When combined with agents that stress transcriptional machinery (like BET inhibitors), the cancer cell undergoes transcriptional catastrophe.

Visualization: The Super-Enhancer Collapse

The following diagram illustrates how PF-CBP1 synergizes with BET inhibitors (BETi) to disrupt oncogenic transcription.

G cluster_chromatin Chromatin Landscape (Super-Enhancer) H3K27ac H3K27ac Marks BRD4 BRD4 (Reader) H3K27ac->BRD4 Recruits CBP CBP/p300 (Scaffold/HAT) H3K27ac->CBP Recruits PolII RNA Pol II Machinery BRD4->PolII Activates Collapse Enhancer Complex Destabilization BRD4->Collapse Loss of Drive CBP->PolII Stabilizes CBP->Collapse Loss of Scaffold Drugs Combination Therapy PFCBP1 PF-CBP1 (Displaces CBP) Drugs->PFCBP1 BETi BET Inhibitor (JQ1) (Displaces BRD4) Drugs->BETi PFCBP1->CBP Blocks Binding BETi->BRD4 Blocks Binding GeneRepression Downregulation of MYC, BCL6, IL-6 Collapse->GeneRepression Apoptosis Apoptosis / Cell Death GeneRepression->Apoptosis

Caption: Dual inhibition of CBP (via PF-CBP1) and BRD4 (via BETi) leads to the physical collapse of super-enhancer complexes, silencing key oncogenic drivers.

Part 2: Comparative Analysis

The following table objectively compares PF-CBP1 with its primary alternatives. Note that CCS1477 is the clinical-stage evolution of this class, sharing the bromodomain-targeting mechanism of PF-CBP1.

FeaturePF-CBP1 A-485 I-CBP112
Primary Target CBP/p300 Bromodomain CBP/p300 HAT Domain CBP/p300 Bromodomain
Mechanism Displaces protein from chromatin (Reader inhibition).Inhibits enzymatic acetylation (Writer inhibition).[4]Displaces protein (Reader inhibition).
Selectivity >100-fold vs. BRD4.[1][2][5]Highly selective for HAT domain.[3]Moderate; less potent than PF-CBP1.
Primary Effect Rapid downregulation of inflammatory genes & MYC.Global reduction in H3K27ac levels.[3][6]Downregulation of leukemic drivers.
Synergy Profile High with BET inhibitors (prevents resistance).High with BET inhibitors & Hormone Therapy.Moderate.
Best Use Case Probing chromatin occupancy & enhancer stability.Probing catalytic function & global acetylation.Historical comparison (older generation).

Key Insight: While A-485 is powerful for stripping acetylation marks, PF-CBP1 is often preferred when the goal is to physically disrupt the enhancer complex assembly, which is critical in "addicted" cancers like Diffuse Intrinsic Pontine Glioma (DIPG) or Prostate Cancer.

Part 3: Synergistic Case Study (PF-CBP1 + BET Inhibitors)

The most validated synergistic partner for PF-CBP1 is the class of BET inhibitors (e.g., JQ1, OTX015).

The Biological Rationale

In many cancers (e.g., DIPG, AML), monotherapy with a BET inhibitor leads to a compensatory increase in CBP/p300 chromatin occupancy. The cell attempts to "rescue" the repressed super-enhancers by recruiting more CBP.

  • The Synergistic Lock: Adding PF-CBP1 prevents this compensatory rescue.

  • Data Support: Research indicates that while single agents might reduce tumor viability by 40-50%, the combination often achieves >80% reduction due to the simultaneous blockade of both "reading" mechanisms required for super-enhancer function.

Part 4: Experimental Protocol for Synergy Assessment

Objective: To quantitatively determine if the interaction between PF-CBP1 and Drug X (e.g., JQ1) is synergistic (CI < 1.0), additive (CI = 1.0), or antagonistic (CI > 1.0).

Workflow Visualization

Protocol cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Step1 Cell Seeding (Optimum Density) Step2 Drug Matrix Design (Constant Ratio) Step1->Step2 Step3 72h Incubation (PF-CBP1 + Partner) Step2->Step3 Step4 Viability Assay (CellTiter-Glo/MTT) Step3->Step4 Step5 Dose-Effect Curve (Linearization) Step4->Step5 Step6 Calculate CI (Chou-Talalay) Step5->Step6

Caption: Step-by-step workflow for determining the Combination Index (CI) using the Chou-Talalay method.

Detailed Methodology
  • Matrix Design (Checkerboard):

    • Do not test random concentrations. Use a "Constant Ratio" design based on the IC50 of each drug.

    • Example: If IC50 of PF-CBP1 is 500nM and JQ1 is 100nM, mix them at a 5:1 molar ratio.

    • Prepare a 6x6 or 8x8 matrix in a 96-well plate.

    • Axis A: PF-CBP1 (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).

    • Axis B: Partner Drug (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).

  • Execution:

    • Seed cells (e.g., 3,000 cells/well) and allow attachment (24h).

    • Add drugs simultaneously.[2][7][8][9][10][11]

    • Incubate for 72 hours (minimum 2 doubling times).

    • Read viability using an ATP-based assay (e.g., CellTiter-Glo) for higher sensitivity than MTT.

  • Calculation (The Critical Step):

    • Use software like CompuSyn or R (SynergyFinder).

    • The Equation:

      
      
      
    • Interpretation:

      • CI < 0.9: Synergism (The combination requires less drug to achieve the same effect).

      • CI 0.9 - 1.1: Additive.

      • CI > 1.1: Antagonism.

Expert Tip: Validating the Mechanism

To prove the mechanism of synergy (not just the phenotype), perform RT-qPCR on the combination-treated cells looking for specific markers:

  • MYC / BCL6: Should be suppressed significantly more in the combination than in single agents.

  • HEXIM1: Often upregulated by BET inhibitors; check if PF-CBP1 alters this induction.

References

  • Cell Death & Disease. Combined treatment with CBP and BET inhibitors reverses inadvertent activation of detrimental super enhancer programs in DIPG cells.[11][12] (Demonstrates the specific synergy mechanism). [Link]

  • CellCentric. p300/CBP bromodomain inhibitor CCS1477 differentiation from BET inhibitors. (Provides comparative data on bromodomain inhibition strategies). [Link][2]

Sources

Safety Operating Guide

PF-CBP1 Proper Disposal Procedures: A Technical Guide for Research Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Logic

PF-CBP1 is a highly selective inhibitor of the CREB-binding protein (CBP) bromodomain.[1] While invaluable for epigenetic research, its chemical stability and biological potency (IC50 = 125 nM) necessitate rigorous disposal protocols. Improper disposal does not merely risk regulatory non-compliance; it risks bioaccumulation in aquatic systems where bromodomain inhibitors can disrupt developmental signaling pathways in non-target organisms.

This guide moves beyond generic "hazardous waste" labels.[2][3][4] It provides a self-validating workflow designed to isolate the compound, neutralize exposure risks, and ensure complete thermal destruction via licensed contractors.

Hazard Profile & PPE Requirements

Before initiating any disposal workflow, the operator must validate the hazard profile. PF-CBP1 is a potent bioactive agent.[1]

Table 1: Physicochemical & Hazard Data

ParameterSpecificationOperational Implication
CAS Number 1962928-21-7Unique identifier for waste manifesting.[1]
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer.
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H411 (Toxic to aquatic life)Zero-drain disposal policy. All traces must be captured.[1]
Solubility DMSO (>10 mg/mL), EthanolOrganic solvents increase skin permeability; double-gloving required.[1]
Personal Protective Equipment (PPE) Protocol
  • Respiratory: N95 minimum; P100/HEPA filtered respirator recommended if handling open powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Why? DMSO solutions can permeate single layers, carrying the inhibitor into the bloodstream.

  • Ocular: Chemical splash goggles.

Waste Segregation Workflow

The integrity of the disposal process relies on strict segregation at the point of generation. Mixing PF-CBP1 with incompatible waste streams (e.g., oxidizers) can create uncontrolled reactions or complicate the incineration process.

Visualization: Waste Stream Decision Logic

The following diagram illustrates the critical decision nodes for segregating PF-CBP1 waste.

PFCBP1_Disposal_Flow Start Waste Generation Point: PF-CBP1 TypeCheck Determine Physical State Start->TypeCheck SolidPath Solid / Powder TypeCheck->SolidPath LiquidPath Liquid / Solution TypeCheck->LiquidPath TracePath Contaminated Debris (Gloves, Weigh Boats) TypeCheck->TracePath SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer Pure Compound LiquidContainer Container: Glass/HDPE Solvent Bottle LiquidPath->LiquidContainer Mother Liquor/Media DebrisContainer Container: Clear Hazardous Waste Bag TracePath->DebrisContainer <1% Residual Labeling Apply 'Toxic' & 'Environmentally Hazardous' Waste Labels SolidContainer->Labeling LiquidContainer->Labeling DebrisContainer->Labeling FinalStep Transfer to EHS/Contractor for Incineration Labeling->FinalStep

Figure 1: Decision matrix for segregating PF-CBP1 waste streams to ensure compatibility with high-temperature incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Expired stock or surplus powder.

  • Containment: Do not attempt to dissolve the solid for disposal. Transfer the solid directly into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Rinse Validation: If the original vial is empty, rinse it three times with a small volume of DMSO or Ethanol.

  • Consolidation: Add the rinsate to the Liquid Waste stream (Protocol B), not the solid stream.

  • Labeling: Mark the container clearly: "Hazardous Waste - Solid - Toxic - PF-CBP1".

Protocol B: Liquid Waste (Stock Solutions & Media)

Context: DMSO stock solutions or cell culture media containing >1 µM PF-CBP1.[1]

  • Solvent Compatibility: Ensure the collection vessel is compatible with the solvent (e.g., Amber Glass for DMSO/Ethanol mixtures).

  • Segregation:

    • High Concentration (>1 mM): Collect in a dedicated "Halogenated/Organic" waste stream.

    • Low Concentration (Media): Do not pour down the sink. Collect in "Aqueous Hazardous Waste" carboys.

  • Causality: Even dilute aqueous solutions must be incinerated. Standard municipal water treatment does not degrade bromodomain inhibitors effectively, leading to environmental persistence [1].

Protocol C: Contaminated Debris (Trace)

Context: Pipette tips, weighing boats, gloves.

  • Double Bagging: Place all sharps (tips) in a puncture-proof container. Place soft debris (gloves) in a clear hazardous waste bag (4-mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent volatile leakage.

  • Validation: Verify no free liquid is present in the solid debris bag.

Emergency Spill Response

In the event of a spill, immediate containment prevents laboratory contamination.

Visualization: Spill Response Logic

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Gloves, N95, Goggles) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solvent Spill Assess->WetSpill ActionDry Cover with wet paper towel to prevent dust. Scoop into bag. DrySpill->ActionDry ActionWet Absorb with vermiculite or chem-pads. Scoop into bag. WetSpill->ActionWet Clean 4. Decontaminate Surface (Soap + Water x3) ActionDry->Clean ActionWet->Clean Report 5. Report to EHS Clean->Report

Figure 2: Step-by-step logic for containing and cleaning PF-CBP1 spills to minimize exposure.

Critical Note: Do not use a dry brush or broom for powder spills. This generates dust aerosols, increasing inhalation risk. Use the "Wet Wipe Method" (covering with damp paper towels) to capture the powder.

Regulatory Compliance & Final Disposition

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), PF-CBP1 is not typically a P-listed or U-listed waste by specific name.[1] However, due to its toxicity and aquatic hazard profile, it must be characterized as a Characteristic Hazardous Waste if it exhibits toxicity, or managed under the "Generator Knowledge" clause as a toxic chemical [2].

  • Waste Code Assignment: Consult your institution's EHS.[5] Often classified under D001 (if in ignitable solvent) or a state-specific code for toxic organic solids.[1]

  • Final Disposition: The only acceptable destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Self-Validation Checklist

Before handing over waste to EHS/Contractors, perform this 3-point check:

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[5][6] Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.